molecular formula C13H9F3N2O2 B564338 Niflumic Acid-d5

Niflumic Acid-d5

Cat. No.: B564338
M. Wt: 285.24 g/mol
InChI Key: JZFPYUNJRRFVQU-UJESMPABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niflumic Acid-d5, also known as this compound, is a useful research compound. Its molecular formula is C13H9F3N2O2 and its molecular weight is 285.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPYUNJRRFVQU-UJESMPABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Niflumic Acid-d5 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niflumic Acid-d5 is the deuterated form of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID). In the realm of scientific research, this compound serves a critical and highly specialized purpose as an internal standard for quantitative analysis. Its structural similarity to niflumic acid, combined with its distinct mass, makes it an invaluable tool for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an in-depth overview of this compound, its primary applications in research, detailed experimental methodologies, and the biochemical pathways influenced by its non-deuterated counterpart, niflumic acid.

Introduction to this compound

This compound is a stable isotope-labeled version of niflumic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to niflumic acid but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, which is the foundational principle of its use as an internal standard.

The primary application of this compound is in pharmacokinetic, toxicokinetic, and bioequivalence studies where accurate and precise quantification of niflumic acid in biological matrices such as plasma, urine, or tissue homogenates is required. By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.

Physicochemical Properties

A clear understanding of the physicochemical properties of both niflumic acid and its deuterated analog is essential for method development.

PropertyNiflumic AcidThis compound
Molecular Formula C₁₃H₉F₃N₂O₂C₁₃H₄D₅F₃N₂O₂
Molecular Weight 282.22 g/mol 287.25 g/mol
CAS Number 4394-00-71794811-58-7
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Poorly soluble in waterPoorly soluble in water

Primary Use in Research: Internal Standard in Mass Spectrometry

The "gold standard" in quantitative bioanalysis by LC-MS is the use of a stable isotope-labeled internal standard. This compound perfectly fits this role for the analysis of niflumic acid for the following reasons:

  • Co-elution: Due to its identical chemical structure, this compound co-elutes with niflumic acid during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time.

  • Similar Extraction Recovery: this compound exhibits nearly identical extraction recovery to niflumic acid from biological matrices.

  • Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms provide a sufficient mass difference for the mass spectrometer to distinguish between the analyte and the internal standard.

Representative Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of niflumic acid in a biological sample using this compound as an internal standard.

Bioanalytical Workflow for Niflumic Acid Quantification sample Biological Sample (e.g., Plasma) is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation) is_spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quantification Data Processing and Quantification lc_ms->quantification

Caption: A typical bioanalytical workflow for the quantification of Niflumic Acid.

Experimental Protocols

While a specific, detailed protocol from a single peer-reviewed publication using this compound was not identified, the following represents a comprehensive and typical experimental protocol for the quantification of niflumic acid in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents
  • Niflumic Acid analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of niflumic acid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the niflumic acid stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of niflumic acid and this compound.

ParameterSetting
LC System UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-20% B), 3.6-5.0 min (20% B)
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table below
Mass Spectrometry Parameters
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Niflumic Acid 281.1237.1150-15
This compound 286.1242.1150-15

Method Validation Parameters

A bioanalytical method using an internal standard like this compound must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for such a method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should have a %CV ≤ 15%
Stability Analyte should be stable under various storage and processing conditions

Mechanism of Action of Niflumic Acid

Understanding the mechanism of action of the parent compound, niflumic acid, is crucial for interpreting data from studies where it is quantified. Niflumic acid has a multi-faceted pharmacological profile.

Inhibition of Cyclooxygenase-2 (COX-2)

Niflumic acid is classified as a selective COX-2 inhibitor.[1] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX-2, niflumic acid reduces the production of these pro-inflammatory molecules.

Niflumic Acid's Inhibition of the COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Niflumic_Acid Niflumic Acid Niflumic_Acid->COX2 Inhibits

Caption: Niflumic acid inhibits COX-2, reducing prostaglandin synthesis.

Blockade of Calcium-Activated Chloride Channels (CaCCs)

Niflumic acid is also a known blocker of Ca²⁺-activated Cl⁻ channels.[2] These channels are involved in various physiological processes, including smooth muscle contraction and epithelial secretion. Blockade of these channels can contribute to its therapeutic effects.

Modulation of GABA-A Receptors

Niflumic acid has been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its effects can be both potentiating and inhibitory depending on the receptor subtype.

Niflumic Acid's Modulation of GABA-A Receptors GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Niflumic_Acid Niflumic Acid Niflumic_Acid->GABA_A_Receptor Modulates

Caption: Niflumic acid modulates the activity of GABA-A receptors.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of niflumic acid in complex biological matrices. This technical guide has provided a comprehensive overview of its properties, primary use, and a representative experimental protocol. Furthermore, an understanding of the multifaceted mechanism of action of the parent compound, niflumic acid, provides a crucial context for the interpretation of quantitative data obtained using its deuterated analog. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in their study design and execution.

References

Niflumic Acid-d5 chemical structure and properties for researchers

Author: BenchChem Technical Support Team. Date: November 2025

Niflumic Acid-d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of Deuterated Niflumic Acid

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications in research, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is the deuterium-labeled form of Niflumic Acid. The incorporation of five deuterium atoms into the molecule makes it a valuable tool in various research applications, particularly those involving mass spectrometry-based quantification.

Chemical Structure:

Chemical structure of Niflumic Acid

Figure 1: Chemical structure of Niflumic Acid. The deuterated positions in this compound are typically on the phenyl ring.

Physicochemical Properties:

PropertyValueReference
Chemical Formula C₁₃H₄D₅F₃N₂O₂[1][2]
Molecular Weight 287.25 g/mol [1][2]
CAS Number 1794811-58-7[1][3]
Appearance Solid
Parent Compound Niflumic Acid[3]
Parent Compound Formula C₁₃H₉F₃N₂O₂[4][5]
Parent Compound MW 282.22 g/mol [4][5]

Mechanism of Action and Pharmacokinetics

This compound is expected to have a similar mechanism of action and pharmacokinetic profile to its non-deuterated counterpart, Niflumic Acid. However, the deuterium substitution can potentially influence its metabolic fate, a phenomenon known as the kinetic isotope effect, which can lead to a longer half-life.[3]

Mechanism of Action:

Niflumic Acid is a multi-target agent with the following primary mechanisms of action:

  • Cyclooxygenase-2 (COX-2) Inhibition: As an NSAID, Niflumic Acid inhibits the COX-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[6][7]

  • Ion Channel Modulation: Niflumic Acid is also known to be a blocker of Ca²⁺-activated Cl⁻ channels.[3] Additionally, it has been reported to interact with GABA-A and NMDA receptors and to block T-type calcium channels.[6]

Pharmacokinetic Properties of Niflumic Acid (Parent Compound):

ParameterValueReference
Biological Half-Life ~2.5 hours[4][8]
Metabolism Hepatic[4]
Elimination Primarily renal[7]

The deuteration in this compound can lead to a slower rate of metabolism compared to Niflumic Acid, potentially resulting in a longer biological half-life and increased exposure. This makes it not only a good internal standard but also an interesting candidate for therapeutic development.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[3]

Key Applications:

  • Pharmacokinetic Studies: this compound is used to accurately quantify the concentration of Niflumic Acid and its metabolites in biological matrices such as plasma and urine.[9] Its similar chemical behavior and distinct mass allow for precise correction of variations during sample preparation and analysis.

  • Metabolic Profiling: The use of a stable isotope-labeled internal standard is crucial for elucidating the metabolic pathways of a drug.

  • Therapeutic Drug Monitoring: In clinical settings, it can be used to monitor the levels of Niflumic Acid in patients to ensure therapeutic efficacy and avoid toxicity.

Experimental Protocols

Quantification of Niflumic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the determination of Niflumic Acid in human plasma.

1. Materials and Reagents:

  • Niflumic Acid analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Niflumic Acid and this compound in methanol or ACN at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Niflumic Acid stock solution to create calibration standards.

  • Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a known amount of this compound working solution.

  • Add 300 µL of cold ACN to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Niflumic Acid: m/z 281 → [specific fragment ion][9]

    • This compound: m/z 286 → [corresponding fragment ion]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Niflumic Acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of Niflumic Acid in the unknown samples using the regression equation from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

G COX-2 Inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Drug Action Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Niflumic_Acid_d5 Niflumic Acid(-d5) Niflumic_Acid_d5->COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Niflumic Acid.

G LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (ACN) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for sample analysis using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, the potential for altered pharmacokinetic properties due to the kinetic isotope effect makes it an interesting subject for further investigation in drug development. This guide provides a foundational understanding of this compound to support its effective application in research.

References

An In-depth Technical Guide to the Mechanism of Action of Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily prescribed for conditions such as rheumatoid arthritis and postoperative inflammation.[3][4] Niflumic Acid-d5 is a deuterated form of niflumic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis. While the deuteration is not expected to alter the core mechanism of action, this guide will focus on the well-established mechanisms of niflumic acid, which are directly applicable to its d5 variant.

The pharmacological activity of niflumic acid is multifaceted, extending beyond the typical NSAID profile. Its primary action involves the inhibition of cyclooxygenase (COX) enzymes, but it also significantly modulates various ion channels and other cellular signaling pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams.

Primary Mechanism of Action: Inhibition of Prostaglandin Synthesis

Like other NSAIDs, the principal anti-inflammatory, analgesic, and antipyretic effects of niflumic acid stem from its ability to inhibit the synthesis of prostaglandins.[1][3] This process is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[1] Arachidonic acid is then converted into prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] Niflumic acid has been shown to inhibit both phospholipase A2 and, more potently, the COX enzymes, with a particular emphasis on COX-2.[4][5] By blocking these enzymes, niflumic acid effectively reduces the production of prostaglandins that mediate inflammation, pain, and fever.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins synthesizes PLA2->ArachidonicAcid releases NiflumicAcid Niflumic Acid NiflumicAcid->COX inhibits NiflumicAcid->PLA2 inhibits

Caption: Prostaglandin synthesis pathway and inhibition by Niflumic Acid.

Secondary Mechanism of Action: Modulation of Ion Channels

A distinguishing feature of niflumic acid is its significant activity as an ion channel modulator. This action contributes to its analgesic effects and is an area of ongoing research for potential applications in other conditions like neurological disorders.[1]

1. Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a well-documented blocker of Ca2+-activated Cl- channels (CaCCs).[1][5] These channels are involved in diverse physiological processes, including smooth muscle contraction and epithelial fluid secretion.[1] By blocking CaCCs, niflumic acid can influence cellular activities that contribute to its therapeutic profile.[1] It has been shown to inhibit spontaneous transient inward currents (STICs), which are calcium-activated chloride currents.[6]

2. Other Ion Channels: Beyond CaCCs, niflumic acid interacts with several other ion channels:

  • Voltage-Gated Potassium Channels: It can reversibly activate large-conductance calcium-activated K+ (KCa) channels.[6][7]

  • Transient Receptor Potential (TRP) Channels: Modulation of TRP channels may contribute to its pain-relief effects, as these channels are involved in pain and temperature sensation.[1]

  • GABA-A and NMDA Receptors: It has been reported to inhibit GABA-A receptors and act as an inverse agonist at NMDA receptors.[2]

G cluster_cell Cell Membrane cluster_labels CaCC CaCC (Cl- Channel) KCa KCa (K+ Channel) TRP TRP Channel GABA_A GABA-A Receptor NiflumicAcid Niflumic Acid NiflumicAcid->CaCC Blocks NiflumicAcid->KCa Activates NiflumicAcid->TRP Modulates NiflumicAcid->GABA_A Inhibits Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Modulation of various ion channels by Niflumic Acid.

Additional Cellular Signaling Pathways

Recent studies have revealed that niflumic acid influences key inflammatory and cellular growth pathways beyond prostaglandin synthesis.

  • NF-κB Pathway: It can suppress the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor in the inflammatory response.[2]

  • JAK/STAT Pathway: Niflumic acid has been shown to suppress the activation of the JAK/STAT6 pathway, which is involved in allergic inflammation.[6] Specifically, it inhibits IL-13-induced JAK2 activation, STAT6 activation, and the expression of downstream targets like eotaxin and MUC5AC, a marker for goblet cell hyperplasia.[6][7]

  • MAPK Signaling: The MAPK signaling pathway has also been identified as being associated with the effects of niflumic acid.[8]

G IL13 IL-13 Receptor IL-13 Receptor IL13->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT6 STAT6 JAK2->STAT6 phosphorylates pSTAT6 p-STAT6 Nucleus Nucleus pSTAT6->Nucleus translocates to Gene Gene Expression (eotaxin, MUC5AC) Nucleus->Gene promotes NiflumicAcid Niflumic Acid NiflumicAcid->JAK2 inhibits

Caption: Inhibition of the IL-13-induced JAK/STAT6 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative measures of niflumic acid's activity against various biological targets as reported in the literature.

TargetParameterValueCell/System Context
COX-2 IC50100 nMNot Specified
Ca2+-activated Cl- Channels Ki17 mMPermeabilized Oocytes
Ca2+-activated non-selective cation channels IC5050 µMRat Pancreatic Cells
Spontaneous Transient Inward Current (STIC) IC502.3 µM (at -50 mV)Not Specified
Spontaneous Transient Inward Current (STIC) IC501.1 µM (at +50 mV)Not Specified
Norepinephrine/Caffeine-evoked IO(Ca) ICM506.6 µMNot Specified
Intracellular Ca2+ Increase Half-maximal effect100 µMRat Skeletal Muscle Fibres

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. ICM50: Half maximal inhibitory concentration for evoked currents. (Data sourced from[6][7][9][10])

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to elucidate the mechanism of action of niflumic acid.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Objective: To determine the IC50 value of this compound for COX-1 and COX-2 enzymes.

  • Principle: This is a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the subsequent reduction to PGH2 is coupled to a chromogen that can be measured spectrophotometrically.

  • Methodology:

    • Prepare a reaction mixture containing assay buffer, heme, and a fluorescent or colorimetric probe in a 96-well plate.

    • Add purified human recombinant COX-1 or COX-2 enzyme to respective wells.

    • Add various concentrations of this compound (or a vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) by Fluorescence Imaging
  • Objective: To assess the effect of this compound on intracellular calcium levels in living cells.

  • Principle: The ratiometric fluorescent indicator Fura-2 is loaded into cells. The dye's fluorescence emission at ~510 nm changes depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-free). The ratio of fluorescence intensities (340/380 nm) is directly proportional to the intracellular calcium concentration.[10]

  • Methodology:

    • Culture cells (e.g., rat skeletal muscle fibers) on glass coverslips.[10]

    • Load the cells with Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeable) by incubating them in a buffer containing the dye for 30-60 minutes.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

    • Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and an imaging system.

    • Establish a baseline [Ca2+]i by recording the 340/380 nm fluorescence ratio in a control buffer.

    • Perfuse the cells with a buffer containing the desired concentration of this compound.

    • Continuously record the fluorescence ratio to monitor changes in [Ca2+]i over time.

    • Calibrate the fluorescence ratio to actual calcium concentrations using ionophores like ionomycin in the presence of known high and low calcium buffers.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation animal model.

  • Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling is a measure of its anti-inflammatory activity.[11]

  • Methodology:

    • Acclimate healthy rats and divide them into several groups (e.g., vehicle control, positive control like indomethacin, and different dose groups for this compound).[11]

    • Measure the initial volume of the left hind paw of each rat using a plethysmometer.

    • Administer the test compounds (this compound) or controls to the respective groups, typically via oral gavage, 30-60 minutes before inducing inflammation.[11]

    • Induce inflammation by injecting a 1% carrageenan suspension into the subplantar region of the left hind paw.[11]

    • Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

    • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

G cluster_protocol Experimental Workflow: Carrageenan-Induced Paw Edema Start Animal Acclimation & Grouping Measure1 Measure Initial Paw Volume Start->Measure1 Admin Administer Drug (e.g., this compound) or Vehicle Measure1->Admin Inject Inject Carrageenan (Subplantar) Admin->Inject Measure2 Measure Paw Volume (Hourly for 5h) Inject->Measure2 End Calculate % Inhibition & Statistical Analysis Measure2->End

References

Niflumic Acid-d5: An In-depth Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalytical research and drug development, the precision and accuracy of quantitative analysis are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for its sensitivity and specificity. A critical component of robust LC-MS/MS assays is the use of an appropriate internal standard. Stable isotope-labeled (SIL) internal standards are widely recognized for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving data reliability. Niflumic Acid-d5, a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid, serves as an exemplary SIL internal standard for the quantification of Niflumic Acid in various biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use, and relevant biological pathways.

Physicochemical Properties and Mass Spectrometry Parameters

Niflumic Acid is a selective cyclooxygenase-2 (COX-2) inhibitor. Its deuterated counterpart, this compound, shares nearly identical physicochemical properties, ensuring it co-elutes with the unlabeled analyte and experiences similar ionization effects. This behavior is crucial for accurate quantification.

PropertyNiflumic AcidThis compound
Chemical Formula C₁₃H₉F₃N₂O₂C₁₃H₄D₅F₃N₂O₂
Molecular Weight 282.22 g/mol 287.25 g/mol
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 281.1286.1 (Estimated)
Product Ion (Q3) m/z Multiple fragments possible, a common one is ~145Estimated to be ~150, reflecting the deuterium labeling

Note: The Q1/Q3 transitions for this compound are estimated based on the known fragmentation of Niflumic Acid. The precursor ion will be shifted by +5 Da due to the five deuterium atoms. The exact product ion would need to be determined empirically during method development, but a corresponding shift in a major fragment is expected. A common transition for Niflumic Acid is m/z 281 -> 145.

Mechanism of Action: COX-2 Inhibition Signaling Pathway

Niflumic acid exerts its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking COX-2, niflumic acid reduces the production of these pro-inflammatory signaling molecules.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Niflumic_Acid Niflumic_Acid Niflumic_Acid->COX2 Inhibits Bioanalytical_Workflow cluster_preparation Preparation Phase cluster_analysis Sample Analysis Phase Method_Development Method Development & Optimization Validation Bioanalytical Method Validation Method_Development->Validation Sample_Collection Biological Sample Collection Validation->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation IS_Spiking Spike with This compound (IS) Sample_Preparation->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing SIL_IS_Decision_Logic Start Need for Quantitative Bioanalysis Accuracy_Precision High Accuracy & Precision Required? Start->Accuracy_Precision Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (e.g., this compound) Accuracy_Precision->Use_SIL_IS Yes Consider_Analog Consider Structural Analog Internal Standard Accuracy_Precision->Consider_Analog No End Proceed with Method Development Use_SIL_IS->End Consider_Analog->End

References

An In-depth Technical Guide to the Core Differences Between Niflumic Acid and Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Niflumic Acid and its deuterated analog, Niflumic Acid-d5. The focus is on the fundamental physicochemical properties, their implications for analytical applications, and the expected, albeit not extensively documented, differences in their biological activity. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction: The Significance of Deuteration

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can lead to significant alterations in its metabolic fate and pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond often proceed at a slower rate when a C-D bond is present at that position. This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life and altered metabolite profiles.

This compound is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID). While Niflumic Acid has been studied for its therapeutic effects, this compound is predominantly utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, to ensure the accuracy and precision of Niflumic Acid quantification in biological matrices.

Physicochemical Properties

The fundamental difference between Niflumic Acid and this compound lies in their isotopic composition, which directly impacts their molecular weight. The five deuterium atoms in this compound replace five hydrogen atoms present in the non-deuterated molecule.

PropertyNiflumic AcidThis compound
Molecular Formula C₁₃H₉F₃N₂O₂C₁₃H₄D₅F₃N₂O₂
Molecular Weight 282.22 g/mol [1]287.25 g/mol
Monoisotopic Mass 282.0616 Da287.093 Da
Melting Point 203-204 °C[1]Not explicitly available, but expected to be very similar to Niflumic Acid.
Solubility Soluble in DMSO, ethanol, methanol, and acetonitrile.[2]Expected to have very similar solubility to Niflumic Acid.
Appearance Yellowish microcrystalline solid.Expected to be a solid with a similar appearance to Niflumic Acid.

Core Differences and Their Implications

Analytical Applications: The Role of an Internal Standard

The primary and most significant application of this compound is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Niflumic Acid in complex biological samples like plasma and urine.

Why is a deuterated internal standard the gold standard?

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Niflumic Acid, including polarity, solubility, and chromatographic retention time. This ensures that it behaves similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation, effectively compensating for any analyte loss or variability.

  • Co-elution: In chromatography, the analyte and the deuterated internal standard will co-elute, meaning they exit the chromatography column at the same time. This is crucial for correcting for matrix effects, where other components in the sample can enhance or suppress the ionization of the analyte in the mass spectrometer.

  • Mass Spectrometric Distinction: Despite their similar chemical behavior, the mass spectrometer can easily distinguish between Niflumic Acid and this compound due to their mass difference. This allows for independent measurement of both compounds.

By adding a known amount of this compound to all samples, calibration standards, and quality controls, any variations introduced during the analytical process will affect both the analyte and the internal standard proportionally. The final concentration of Niflumic Acid is then calculated based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and reliable results.

G Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Addition of This compound (IS) Sample->IS_Addition Known amount Extraction Extraction / Cleanup IS_Addition->Extraction LC Liquid Chromatography (LC) Extraction->LC Co-injection MS Mass Spectrometry (MS) LC->MS Co-elution Ratio Calculate Peak Area Ratio (Niflumic Acid / this compound) MS->Ratio Distinct m/z detection Quantification Accurate Quantification of Niflumic Acid Ratio->Quantification Calibration Curve

Pharmacokinetics: The Kinetic Isotope Effect

The deuteration in this compound is on the phenyl ring. If the cleavage of a C-H bond on this ring is a rate-determining step in its metabolism, then the stronger C-D bond in this compound would be expected to slow down this process. This could potentially lead to:

  • Reduced Rate of Metabolism: A slower enzymatic breakdown of the drug.

  • Increased Half-life (t½): The drug would remain in the body for a longer period.

  • Increased Overall Drug Exposure (AUC): The area under the plasma concentration-time curve would be larger.

  • Altered Metabolite Profile: A potential shift in metabolic pathways, possibly favoring other routes of elimination or resulting in a different ratio of metabolites.

It is crucial to emphasize that these are theoretical expectations based on the kinetic isotope effect. The actual impact of deuteration on the pharmacokinetics of Niflumic Acid would need to be confirmed through dedicated in vivo and in vitro studies.

ParameterNiflumic Acid (Reported)This compound (Expected)
Biological Half-life ~2.5 hours[1][3]Potentially longer than 2.5 hours
Metabolism Hepatic[1]Potentially slower hepatic metabolism
Clearance Total plasma clearance ~45 ml/minPotentially lower total plasma clearance
Pharmacodynamics: Biological Activity

The pharmacodynamic properties of a drug are determined by its interaction with its biological target(s). Since deuteration does not significantly alter the three-dimensional shape or the electronic properties of a molecule, it is generally expected that Niflumic Acid and this compound will have very similar affinities for their biological targets.

Niflumic Acid is known to exert its effects through two primary mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like other NSAIDs, Niflumic Acid inhibits COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4]

  • Blockade of Calcium-Activated Chloride Channels (CaCCs): Niflumic Acid is also a known blocker of CaCCs, which are involved in various physiological processes, including smooth muscle contraction and neuronal signaling.[2]

It is unlikely that the deuteration in this compound would significantly alter its inhibitory potency (e.g., IC₅₀ values) against COX enzymes or its blocking activity on CaCCs. However, if the duration of action is dependent on the drug's concentration at the target site, the potentially longer half-life of this compound could lead to a more sustained pharmacodynamic effect.

G cluster_niflumic_acid Niflumic Acid / this compound NA Niflumic Acid (or this compound) COX COX-1 / COX-2 NA->COX Inhibition CaCC CaCCs NA->CaCC Blockade PG Reduced Prostaglandin Synthesis Chloride Altered Chloride Ion Flux CaCC->Chloride Inflammation Anti-inflammatory Effect PG->Inflammation Pain Analgesic Effect PG->Pain

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study and differentiation of Niflumic Acid and this compound.

LC-MS/MS Method for Quantification of Niflumic Acid using this compound as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the determination of Niflumic Acid in human plasma.

1. Materials and Reagents:

  • Niflumic Acid analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Niflumic Acid and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Niflumic Acid by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge.

  • Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve good separation.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Niflumic Acid and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Niflumic Acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of Niflumic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Start Start: Plasma Sample + IS ProteinPrecipitation Protein Precipitation (Acetonitrile) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of Niflumic Acid and this compound against COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe

  • Assay buffer (e.g., Tris-HCl)

  • Niflumic Acid and this compound

  • A known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Plate reader

2. Assay Procedure:

  • Prepare serial dilutions of Niflumic Acid and this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds (Niflumic Acid or this compound) or control solutions to the wells.

  • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric/fluorometric probe.

  • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the COX activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

The key distinction between Niflumic Acid and this compound is the isotopic substitution of hydrogen with deuterium, which imparts a greater molecular weight to the deuterated analog. This seemingly minor structural modification has profound implications for its primary application. This compound serves as an indispensable tool in analytical chemistry, enabling the highly accurate quantification of Niflumic Acid in biological matrices through the principle of isotope dilution mass spectrometry.

Theoretically, this deuteration is also expected to influence the pharmacokinetic profile of Niflumic Acid due to the kinetic isotope effect, potentially leading to a slower rate of metabolism and a longer biological half-life. However, a lack of direct comparative studies necessitates that these pharmacological differences remain, for now, in the realm of well-founded scientific expectation rather than established fact. The pharmacodynamic activity at the target receptors is predicted to be largely unchanged.

For researchers and drug development professionals, understanding these core differences is crucial for the accurate interpretation of bioanalytical data and for exploring the potential of deuteration as a strategy to modulate the pharmacokinetic properties of therapeutic agents. Further research is warranted to empirically define the comparative in vivo and in vitro profiles of Niflumic Acid and its deuterated counterpart.

References

The Deuterium Switch: A Technical Guide to Enhancing Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. One of the most elegant and effective strategies to emerge is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. This "deuterium switch" leverages the kinetic isotope effect (KIE) to profoundly alter a drug's metabolic fate, leading to significant improvements in stability, half-life, and safety. This guide provides a detailed technical overview of the core principles, applications, and methodologies involved in the research and development of deuterated compounds, offering a valuable resource for professionals in pharmacological research.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug design lies in the kinetic isotope effect. A deuterium atom contains both a proton and a neutron, making it approximately twice as heavy as a protium (¹H) atom. This mass difference results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a greater bond dissociation energy, meaning it is stronger and requires more energy to break.[1][2]

In pharmacology, this is critically important because many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as a rate-limiting step.[3][4] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of this enzymatic reaction can be significantly slowed.[5][6] This retardation of metabolic breakdown can lead to a cascade of therapeutic benefits.

KIE_Mechanism Drug_CH Parent Drug (R-CH₃) Metabolism_CH CYP450-mediated Metabolism Drug_CH->Metabolism_CH Fast Cleavage Metabolite_CH Metabolite (R-CH₂OH) Metabolism_CH->Metabolite_CH Rapid Formation Drug_CD Deuterated Drug (R-CD₃) Metabolism_CD CYP450-mediated Metabolism Drug_CD->Metabolism_CD Slow Cleavage (Stronger Bond) Metabolite_CD Metabolite (R-CD₂OH) Metabolism_CD->Metabolite_CD Reduced Formation

Pharmacological Advantages of Deuteration

The strategic application of the KIE translates into several tangible advantages in drug development:

  • Improved Metabolic Stability and Half-Life: The most direct consequence of slowed metabolism is an increased resistance to enzymatic breakdown, leading to a longer plasma half-life.[7][8] This allows for reduced dosing frequency, which can improve patient compliance and quality of life.[9]

  • Enhanced Bioavailability and Exposure: By reducing first-pass metabolism in the liver, a greater concentration of the active parent drug can reach systemic circulation, improving its bioavailability (Area Under the Curve, AUC).[10]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes referred to as "metabolic shunting." This can decrease the formation of undesirable or toxic metabolites, thereby improving the drug's safety and tolerability profile.[5][10]

  • Increased Therapeutic Index: The combination of a longer half-life and reduced peak plasma concentrations (Cmax) can lead to a more stable therapeutic window, minimizing periods of sub-therapeutic or toxic drug levels.[11]

Case Studies: Approved Deuterated Drugs

The theoretical benefits of deuteration have been successfully translated into clinical practice with the approval of several deuterated drugs.

Deutetrabenazine (Austedo®)

Deutetrabenazine is the deuterated analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[12][13] Tetrabenazine is rapidly metabolized via O-demethylation by the CYP2D6 enzyme.[4] In deutetrabenazine, the six hydrogen atoms on the two methoxy groups are replaced with deuterium.[12] This substitution significantly slows the rate of metabolism, leading to a superior pharmacokinetic profile.[11][14]

Table 1: Pharmacokinetic Comparison of Deutetrabenazine vs. Tetrabenazine Metabolites Data represents the active metabolites (total α- and β-dihydrotetrabenazine) following a single oral dose.

ParameterTetrabenazine (25 mg)Deutetrabenazine (25 mg)Fold ChangeReference(s)
t½ (Half-life) ~4.5 hours~9.4 hours~2.1x[4][15]
AUC₀₋ᵢₙf (Total Exposure) Varies by study~2-fold greater~2.0x[11][15]
Cₘₐₓ (Peak Concentration) Varies by studyMarginally increased (~1.1x)~1.1x[11][15]

The improved pharmacokinetics of deutetrabenazine allow for a lower daily dose and a reduction in dosing frequency compared to tetrabenazine, while also mitigating some of its dose-dependent side effects.[14]

Tetrabenazine_Metabolism cluster_inactive Inactive O-dealkylated Metabolites TBZ Tetrabenazine (R-OCH₃) HTBZ α- & β-HTBZ TBZ->HTBZ Rapid Carbonyl Reduction DTBZ Deutetrabenazine (R-OCD₃) d_HTBZ d₆-α- & d₆-β-HTBZ DTBZ->d_HTBZ Rapid Carbonyl Reduction Inactive_Met Inactive Metabolites HTBZ->Inactive_Met Fast CYP2D6 Metabolism d_HTBZ->Inactive_Met Slow CYP2D6 Metabolism label_slow Slower clearance of active metabolites extends half-life and overall exposure.

Donafenib

Donafenib is a deuterated derivative of the multi-kinase inhibitor sorafenib, used as a first-line treatment for advanced hepatocellular carcinoma (HCC).[16] Clinical trials have demonstrated that donafenib offers a statistically significant improvement in overall survival compared to sorafenib, along with a more favorable safety profile.[1][16]

Table 2: Clinical Efficacy of Donafenib vs. Sorafenib in Advanced HCC

ParameterSorafenibDonafenibHazard Ratio (95% CI)Reference(s)
Median Overall Survival (OS) 10.3 months12.1 months0.831 (0.699–0.988)[1][12][16]
Median Progression-Free Survival (PFS) 3.6 months3.7 monthsNot Statistically Significant[16][17]
Grade ≥3 Drug-Related Adverse Events 50% of patients38% of patientsN/A[12][16]

These results highlight how deuteration can enhance not only the pharmacokinetics but also the clinical efficacy and safety of a drug.[12]

Key Experimental Protocols in Deuterated Drug Research

Evaluating the impact of deuteration requires a suite of standardized in vitro assays. Below are detailed methodologies for two critical experiments.

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key data on its intrinsic clearance.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound and positive controls (e.g., midazolam, dextromethorphan)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (Cofactor)

    • Acetonitrile (ACN) with an internal standard (for quenching)

    • 96-well incubation plates and analysis plates

    • Incubator (37°C), Centrifuge

  • Methodology:

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • Add liver microsomes to the wells of the incubation plate to a final protein concentration of 0.5 mg/mL.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the negative control ("-NADPH") wells.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

    • Seal the plate, vortex, and centrifuge at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from linear regression analysis represents the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ = (0.693 / t½) / (mg/mL microsomal protein).

Protocol: Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This assay evaluates the potential of a deuterated compound to inhibit specific CYP enzymes, a crucial step for assessing drug-drug interaction risks.[13][18]

  • Materials:

    • Human liver microsomes

    • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

    • NADPH regenerating system

    • Test compound and known inhibitor (positive control) at various concentrations

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., cold ACN)

    • LC-MS/MS for metabolite quantification

  • Methodology:

    • Prepare serial dilutions of the test compound and a known inhibitor.

    • In a 96-well plate, combine the buffer, human liver microsomes, and the test compound/inhibitor dilutions. Pre-incubate at 37°C.

    • Add the specific CYP probe substrate to the wells.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate for a predetermined time at 37°C.

    • Terminate the reaction by adding the quenching solution.

    • Centrifuge the plate to pellet protein.

    • Analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using a non-linear regression curve fit.

Visualizing Pathways and Processes

General Workflow for Deuterated Drug Development

The development of a deuterated drug often follows a streamlined pathway, especially when it is an analog of an existing, well-characterized medicine. This allows for a more focused, efficient process compared to de novo drug discovery.

Drug_Dev_Workflow Start Identify Parent Drug (Known Metabolism & PK/PD) Synthesis Strategic Deuterium Substitution Start->Synthesis Identify Metabolic 'Soft Spots' InVitro In Vitro Assays (Metabolic Stability, CYP Inhibition) Synthesis->InVitro Screen Deuterated Analogs InVivo Preclinical In Vivo Studies (Animal PK & Toxicology) InVitro->InVivo Select Lead Candidate (Improved Profile) Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical Demonstrate Safety & Efficacy Approval Regulatory Submission & Approval Clinical->Approval Compile Data (e.g., 505(b)(2) pathway)

Signaling Pathway: TYK2 Inhibition by Deucravacitinib

Deucravacitinib is a first-in-class, de novo designed deuterated drug approved for plaque psoriasis.[7] It is a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the JAK-STAT signaling pathway.[19] TYK2 mediates signals from crucial cytokines like IL-12, IL-23, and Type I interferons.[20][21] Deuteration was integral to its design to fine-tune its metabolic profile and enhance its selectivity.

TYK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 JAK2 JAK2 STAT STAT Protein TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammation) pSTAT->Gene Translocation Deucravacitinib Deucravacitinib (Deuterated Inhibitor) Deucravacitinib->TYK2 Allosteric Inhibition

Conclusion and Future Outlook

Deuterium-based medicinal chemistry has matured from a niche concept into a validated and powerful strategy for drug optimization. By leveraging the kinetic isotope effect, researchers can rationally design molecules with superior pharmacokinetic properties, leading to drugs that are safer, more effective, and more convenient for patients. The success of drugs like deutetrabenazine and deucravacitinib has paved the way for a new generation of deuterated therapeutics. As analytical techniques become more sophisticated and our understanding of metabolic pathways deepens, the strategic application of deuterium will undoubtedly remain a cornerstone of innovative drug development.

References

Niflumic Acid-d5: A Technical Guide for Mass Spectrometry Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Niflumic Acid-d5 and its application as an internal standard in mass spectrometry. This document is tailored for researchers, scientists, and drug development professionals who are new to the use of stable isotope-labeled standards in quantitative analysis.

Introduction to this compound

This compound is the deuterated form of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID). In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are the gold standard for use as internal standards.[1][2] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[1][2]

Core Concepts in Mass Spectrometry for this compound Analysis

For beginners, it is essential to understand the fundamental principles of the instrumentation used for the analysis of this compound. A triple quadrupole mass spectrometer is commonly employed for quantitative studies. This instrument consists of three quadrupoles:

  • Q1 (First Quadrupole): This acts as a mass filter, selecting the precursor ion of interest. For Niflumic Acid, this would be the deprotonated molecule, [M-H]⁻.

  • q2 (Second Quadrupole): This is the collision cell, where the selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas.

  • Q3 (Third Quadrupole): This second mass filter selects a specific fragment ion, known as the product ion, to be detected.

This process of selecting a precursor ion and a specific product ion is termed Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity for quantitative analysis.

Quantitative Data for Niflumic Acid and this compound

The following table summarizes the essential mass spectrometry parameters for the quantitative analysis of Niflumic Acid using this compound as an internal standard in negative ion mode.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)
Niflumic Acid281.0237.0
This compound286.0242.0

Experimental Protocol: Quantitative Analysis of Niflumic Acid in a Biological Matrix

This section provides a detailed methodology for the quantification of Niflumic Acid in a biological matrix, such as plasma, using this compound as an internal standard.

4.1. Materials and Reagents

  • Niflumic Acid analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

4.2. Sample Preparation (Protein Precipitation)

  • Thaw biological matrix samples on ice.

  • Prepare a working solution of this compound (internal standard) in methanol.

  • In a microcentrifuge tube, add 100 µL of the biological matrix sample.

  • Add a specified volume of the this compound working solution to each sample, calibration standard, and quality control sample.

  • Add three volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.3. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4.4. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Niflumic Acid: 281.0 → 237.0

    • This compound: 286.0 → 242.0

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Visualizing the Fragmentation Pathway and Experimental Workflow

5.1. Fragmentation Pathway of Niflumic Acid

The following diagram illustrates the proposed fragmentation pathway of the deprotonated Niflumic Acid molecule in the collision cell of the mass spectrometer.

G Proposed Fragmentation of Niflumic Acid Precursor Niflumic Acid [M-H]⁻ m/z 281.0 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 237.0 Precursor->Fragment1 - CO₂

Caption: Proposed fragmentation of deprotonated Niflumic Acid.

5.2. Experimental Workflow for Quantitative Analysis

This diagram outlines the key steps in a typical quantitative bioanalytical workflow using this compound as an internal standard.

G Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Niflumic Acid Calibrate->Quantify

Caption: Workflow for Niflumic Acid quantification.

Conclusion

This guide provides a foundational understanding of the use of this compound in mass spectrometry for beginners. By utilizing a stable isotope-labeled internal standard and following a well-defined experimental protocol, researchers can achieve accurate and reliable quantification of Niflumic Acid in various biological matrices. The principles and methodologies outlined here serve as a robust starting point for developing and validating quantitative bioanalytical assays in a regulated environment.

References

A Comprehensive Technical Guide to the Safe Handling of Niflumic Acid-d5 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling guidelines for Niflumic Acid-d5 in a laboratory setting. Given that comprehensive toxicological data for the deuterated form may be limited, it is prudent to handle this compound with the same precautions as its non-deuterated counterpart, Niflumic Acid. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification and Classification

Niflumic Acid is classified as hazardous. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4Harmful if swallowed
Acute Dermal ToxicityCategory 4Harmful in contact with skin
Acute Inhalation ToxicityCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₄D₅F₃N₂O₂[2][3]
Molecular Weight287.25 g/mol [2][3]
AppearanceNo information available
SolubilityNo information available
Autoignition TemperatureNo information available
Decomposition TemperatureNo information available

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

3.1. Engineering Controls

  • Work in a well-ventilated area.

  • Use a chemical fume hood for procedures that may generate dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[1]

3.2. Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound body Body Protection (Lab coat or disposable gown) hands Hand Protection (Chemical-resistant gloves, e.g., nitrile) body->hands Don eyes Eye/Face Protection (Safety glasses with side shields or goggles) hands->eyes Don respiratory Respiratory Protection (NIOSH-approved respirator, e.g., N95) eyes->respiratory If required (e.g., handling powder) end Safe Handling of This compound respiratory->end start Researcher start->body Don

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

3.3. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep the product and any empty containers away from heat and sources of ignition.[1]

  • Niflumic acid is noted to be hygroscopic and light-sensitive; therefore, protect it from light and moisture.[1]

First Aid Measures

In the event of exposure, follow these first aid guidelines.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill and Disposal Procedures

A systematic approach is necessary for managing spills and disposing of this compound.

Spill_Response_Workflow cluster_spill Spill Response and Disposal Workflow spill Spill Occurs evacuate Evacuate immediate area and ensure proper ventilation spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill (use absorbent material for liquids) ppe->contain collect Carefully sweep or scoop up solid material into a suitable container for disposal contain->collect clean Clean the spill area with a suitable decontaminating agent collect->clean dispose Dispose of waste in a sealed, labeled container as hazardous waste clean->dispose

Caption: Workflow for responding to a this compound spill.

Disposal: Dispose of contaminated material as hazardous waste according to federal, state, and local regulations. Do not allow the product to enter drains.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The information below is for the parent compound, Niflumic Acid.

Toxicity TypeClassification
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Experimental Protocols

No specific experimental protocols for the safety and handling of this compound were found in the provided search results. It is recommended to follow standard laboratory procedures for handling chemical compounds of this nature and to consult institutional safety guidelines.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions. It is noted to be hygroscopic and light-sensitive.[1]

  • Conditions to Avoid: Exposure to light, moist air, or water.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1]

References

Commercial Suppliers and Availability of Niflumic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, availability, and key technical data for Niflumic Acid-d5. This deuterated analog of Niflumic acid serves as a critical internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification in complex biological matrices.[1][2]

Introduction to this compound

This compound is the deuterium-labeled version of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties.[1][3] Niflumic acid functions as a blocker of Ca2+-activated Cl- channels and an inhibitor of cyclooxygenase-2 (COX-2).[3] The incorporation of stable deuterium isotopes into the Niflumic acid molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent drug.[1][4]

Commercial Availability and Supplier Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the available products from prominent suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCatalog NumberAvailable Pack SizesPurity/Isotopic PurityCAS Number
MedchemExpress This compoundHY-112932S1 mg, 10 mgNot specified1794811-58-7
Veeprho This compound (Major)Not specifiedInquire for detailsNot specified1794811-58-7[1]
Pharmaffiliates This compound (Major)PA STI 067730Inquire for detailsNot specified1794811-58-7[5]
LGC Standards This compound (Major)TRC-N4575021 mg, 10 mgNot specified1794811-58-7[6][7]
Aladdin Scientific This compound (Major)N395580-1mg1 mgNot specified1794811-58-7[8]
Santa Cruz Biotechnology This compound (Major)sc-216951Inquire for detailsNot specified1794811-58-7

Technical Data

PropertyValueReference
Chemical Formula C₁₃H₄D₅F₃N₂O₂[5]
Molecular Weight 287.25 g/mol [5]
CAS Number 1794811-58-7[5]
Appearance Tan Solid[5]
Storage 2-8°C Refrigerator[5]
Shipping Conditions Ambient[5]
Applications Internal standard for clinical mass spectrometry, pharmacokinetic studies, therapeutic drug monitoring.[1][2]

Experimental Protocols

Bioanalytical Method for Quantification of Niflumic Acid in Plasma using LC-MS/MS

This section outlines a general methodology for the quantification of Niflumic acid in human plasma using this compound as an internal standard. This protocol is a representative example and may require optimization for specific instrumentation and study requirements.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure good separation of Niflumic acid and the internal standard from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Niflumic acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Signaling Pathways and Mechanisms of Action

Niflumic acid has been shown to exert its biological effects through various signaling pathways. The following diagrams illustrate two key pathways influenced by Niflumic acid.

G cluster_0 Niflumic Acid Induced Apoptosis Pathway Niflumic_Acid Niflumic Acid Caspase8 Caspase-8 Niflumic_Acid->Caspase8 activates Bid Bid Caspase8->Bid activates Bax Bax Bid->Bax activates Apoptosis Apoptosis Bax->Apoptosis induces

Caption: Niflumic Acid-induced apoptosis via the Caspase-8/Bid/Bax pathway.

G cluster_1 Niflumic Acid Effect on ERK and MMPs Niflumic_Acid Niflumic Acid ERK1_2 ERK1/2 Niflumic_Acid->ERK1_2 inhibits expression of MMP2 MMP2 Activity ERK1_2->MMP2 activates MMP9 MMP9 Activity ERK1_2->MMP9 activates Cell_Invasion Cell Invasion & Metastasis MMP2->Cell_Invasion MMP9->Cell_Invasion

Caption: Niflumic Acid inhibits the ERK1/2 signaling pathway, leading to reduced MMP2 and MMP9 activity.[9][10]

Conclusion

This compound is a readily available and essential tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The information provided in this guide serves as a comprehensive resource for the procurement and application of this stable isotope-labeled compound. Researchers should always refer to the supplier's certificate of analysis for batch-specific information on purity and isotopic enrichment.

References

The Role of Niflumic Acid-d5 in NSAID Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of Niflumic Acid-d5 in non-steroidal anti-inflammatory drug (NSAID) research. While structurally similar to its parent compound, niflumic acid, the deuterated analogue this compound offers unique advantages, primarily as a highly effective internal standard in bioanalytical studies. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols where it is employed, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Niflumic Acid and the Significance of Deuteration

Niflumic acid is a non-steroidal anti-inflammatory drug belonging to the fenamate class, known for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4] Additionally, niflumic acid is recognized for its effects on various ion channels, including calcium-activated chloride channels (CaCCs) and GABA-A receptors, making it a valuable tool for studying these physiological pathways.[1][5]

The introduction of deuterium, a stable isotope of hydrogen, into the niflumic acid molecule to create this compound, provides a powerful tool for analytical chemistry. The increased mass of deuterium atoms results in a distinct mass spectrometric signature, allowing for its use as an internal standard in quantitative analyses.[1] This is particularly valuable in pharmacokinetic studies where precise measurement of the parent drug in biological matrices is essential.

Physicochemical and Pharmacokinetic Properties

While specific comparative data for this compound is not extensively published, the deuteration is not expected to significantly alter the fundamental physicochemical properties such as solubility and pKa. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolic processes at the deuterated sites.[6] This can, in some cases, lead to a longer half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug.[6]

Table 1: Physicochemical Properties of Niflumic Acid and this compound

PropertyNiflumic AcidThis compound
Molecular Formula C₁₃H₉F₃N₂O₂C₁₃H₄D₅F₃N₂O₂
Molecular Weight 282.22 g/mol [7]287.25 g/mol [8]
CAS Number 4394-00-7[7]1794811-58-7[8]
Appearance Light orange to yellow to green powder to crystalline[7]Tan Solid[8]
Melting Point 202 - 206 °C[7]Not available
Solubility Soluble in DMSO, ethanol, methanol, or acetonitrile[4]Not available

Table 2: Pharmacokinetic Parameters of Niflumic Acid (Human)

ParameterValueReference
Half-life (t½) ~2 hours[9]
Total Plasma Clearance ~45 ml/min[9]
Volume of Distribution ~0.12 l/kg[9]

Core Application: Internal Standard in Bioanalytical Methods

The primary and most critical role of this compound in NSAID research is its use as an internal standard (IS) for the quantitative analysis of niflumic acid in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the deuterated standard with the analyte of interest allows for correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[2]

Experimental Protocol: Quantification of Niflumic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for NSAID analysis and the principles of using deuterated internal standards.

3.1.1. Materials and Reagents

  • Niflumic Acid reference standard

  • This compound (internal standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • 96-well plates or microcentrifuge tubes

3.1.2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Niflumic Acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with acetonitrile containing 0.1% formic acid.

3.1.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Parameters

  • LC System: Agilent 1200 series or equivalent

  • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[10]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min[10]

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometer: Agilent G6410A Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Niflumic Acid: Precursor ion (m/z) 281 -> Product ion (m/z) [fragment to be determined empirically][11]

    • This compound: Precursor ion (m/z) 286 -> Product ion (m/z) [fragment to be determined empirically]

3.1.5. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.[3][12]

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation Plasma->Precipitation IS This compound (IS) in Acetonitrile IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Analyte/IS Ratio

Experimental workflow for the quantification of niflumic acid.

Potential for Pharmacokinetic and Metabolic Studies

Due to the kinetic isotope effect, this compound has the potential to be used not just as an internal standard but also as a tool to investigate the metabolism of niflumic acid. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the specific metabolic pathways and the enzymes involved in the biotransformation of niflumic acid.[13]

G cluster_parent Parent Compounds cluster_metabolism Metabolism (e.g., CYP450) NA Niflumic Acid Metabolites_NA Metabolites of Niflumic Acid NA->Metabolites_NA Metabolic Rate (kH) compare Compare kH vs. kD NAd5 This compound Metabolites_NAd5 Metabolites of This compound NAd5->Metabolites_NAd5 Metabolic Rate (kD) KIE KIE compare->KIE Determine Kinetic Isotope Effect

Investigating metabolic pathways using deuterated analogs.

Niflumic Acid's Broader Research Applications and Signaling Pathways

While specific studies utilizing this compound to probe signaling pathways are limited, the extensive research on its non-deuterated form provides a framework for its potential applications.

Inhibition of Cyclooxygenase (COX)

Niflumic acid is a known inhibitor of both COX-1 and COX-2, with a reported IC50 value for COX-2 of 100 nM.[14] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to assess the inhibitory potential of compounds like niflumic acid.

  • Prepare Reagents: Reconstitute human recombinant COX-2 enzyme, prepare assay buffer, COX probe, and arachidonic acid substrate solution.

  • Assay Setup: In a 96-well plate, add assay buffer, COX-2 enzyme, and the test compound (e.g., Niflumic Acid) at various concentrations. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Initiate Reaction: Add the COX probe and then initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. The percentage of inhibition is determined by comparing the rates of the test compound wells to the no-inhibitor control. The IC50 value can then be calculated from a dose-response curve.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NiflumicAcid Niflumic Acid / this compound NiflumicAcid->COX2 Inhibition

Inhibition of the COX-2 pathway by niflumic acid.
Modulation of Ion Channels

Niflumic acid is also a well-documented modulator of various ion channels, which contributes to its broader pharmacological profile.

  • Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a known blocker of CaCCs, with reported IC50 values in the micromolar range (e.g., 17 µM in Xenopus oocytes).[15][16] This action can influence processes like smooth muscle contraction and epithelial secretion.

  • GABA-A Receptors: Niflumic acid exhibits complex, subtype-dependent modulation of GABA-A receptors, potentiating the effects of GABA at some receptor subtypes while being an antagonist at others.[5]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to study the effects of niflumic acid on ion channel activity.

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific CaCC or GABA-A receptor subunit).

  • Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Drug Application: Perfuse the cell with an extracellular solution containing the agonist (e.g., GABA) and/or the test compound (niflumic acid) at various concentrations.

  • Data Acquisition and Analysis: Record the ion channel currents in response to voltage steps or agonist application. Analyze the data to determine the effect of the compound on channel kinetics, such as current amplitude and activation/inactivation properties.

Conclusion

This compound serves as an indispensable tool in modern NSAID research, primarily through its application as a robust internal standard in bioanalytical methods. Its use ensures the accuracy and reliability of pharmacokinetic data, which is fundamental to the drug development process. While direct comparative studies on the pharmacological effects of this compound are scarce, the extensive research on its non-deuterated parent compound, niflumic acid, provides a strong foundation for its potential utility in elucidating metabolic pathways and as a reference compound in various in vitro assays. The detailed protocols and conceptual frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Note: Quantitative Analysis of Niflumic Acid in Human Plasma by LC-MS/MS using Niflumic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of niflumic acid in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Niflumic Acid-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. The described method involves a straightforward protein precipitation for sample extraction, followed by a rapid chromatographic separation on a C18 reversed-phase column. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or other clinical research applications involving niflumic acid.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. Accurate quantification of niflumic acid in biological matrices such as human plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The principle of stable isotope dilution, employing a deuterated internal standard like this compound, is the gold standard for quantitative LC-MS/MS. The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby providing a reliable means of correcting for analytical variability.[1][2] This document outlines a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of niflumic acid, with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Niflumic Acid (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Solutions
  • Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of niflumic acid in 10 mL of acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.

  • Niflumic Acid Working Solutions: Prepare serial dilutions of the niflumic acid stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation
  • Label autosampler vials for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of plasma (for standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube. For blank samples, use 100 µL of ultrapure water.

  • Add 20 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of niflumic acid.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : 10 mM Ammonium Acetate (pH 5.7) (40:60, v/v)
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsSee Table 3
Ion Source Temp.500°C
Ion Spray Voltage-4500 V
Dwell Time200 ms

Table 3: MRM Transitions for Niflumic Acid and this compound

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Niflumic Acid281.0237.0
This compound (IS)286.0242.0

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and stability. The following tables present typical quantitative data expected from a method validation.

Table 4: Calibration Curve for Niflumic Acid in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
5006.152
100012.310
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995

Table 5: Accuracy and Precision Data for Niflumic Acid in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low QC3≤ 1585 - 115≤ 1585 - 115
Mid QC150≤ 1585 - 115≤ 1585 - 115
High QC800≤ 1585 - 115≤ 1585 - 115

Mandatory Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (this compound) plasma->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate vortex 4. Vortex Mix precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject chromatography 8. Chromatographic Separation (C18) inject->chromatography detection 9. MS/MS Detection (MRM) chromatography->detection integrate 10. Peak Integration detection->integrate calculate 11. Calculate Peak Area Ratios integrate->calculate quantify 12. Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Niflumic Acid.

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

Application Note: High-Throughput Quantification of Niflumic Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of niflumic acid in human plasma. The use of a stable isotope-labeled internal standard, Niflumic Acid-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, enabling a high-throughput workflow.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1] Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the extraction and quantification of niflumic acid from human plasma using an LC-MS/MS system. The methodology is validated to meet regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • Niflumic Acid (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

Stock and Working Solutions
  • Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of niflumic acid and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the niflumic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of niflumic acid from plasma.

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1 min

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionsNiflumic Acid: m/z 281.1 -> 237.1; this compound: m/z 286.1 -> 242.1
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Cone VoltageOptimized for specific instrument

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with acceptable precision and accuracy.

Parameter Result
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1≤ 1595.0 - 105.0≤ 1594.0 - 106.0
Low 3≤ 1098.0 - 102.0≤ 1097.5 - 102.5
Medium 100≤ 899.0 - 101.0≤ 898.5 - 101.5
High 800≤ 799.5 - 100.5≤ 799.0 - 101.0
Recovery and Matrix Effect

The extraction recovery of niflumic acid and the matrix effect were assessed at low, medium, and high QC concentrations.

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 385.298.7
Medium 10088.5101.2
High 80090.199.5

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI Negative) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Niflumic Acid Calibration_Curve->Quantification

Caption: Workflow for the quantification of niflumic acid in plasma.

G cluster_pathway Pharmacological Action of Niflumic Acid Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Niflumic_Acid Niflumic Acid Niflumic_Acid->COX1_COX2 Inhibits

References

Developing a Bioanalytical Method for Niflumic Acid in Human Plasma Using Niflumic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the development and validation of a robust bioanalytical method for the quantification of Niflumic Acid in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Niflumic Acid-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note outlines the experimental protocol, from sample preparation to data analysis, and presents representative validation data in clearly structured tables.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which plays a significant role in inflammation, pain, and fever.[1] Accurate quantification of Niflumic Acid in biological matrices is crucial for preclinical and clinical drug development.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[2] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[2] This document details a representative protocol for a sensitive and selective LC-MS/MS method for Niflumic Acid in human plasma, utilizing this compound as the internal standard.

Mechanism of Action of Niflumic Acid

Niflumic acid exerts its therapeutic effects through multiple mechanisms, with the primary pathway involving the inhibition of the cyclooxygenase (COX) enzymes.

niflumic_acid_pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Niflumic_Acid Niflumic_Acid Niflumic_Acid->COX-1_COX-2 Inhibition Ion_Channels Ca2+-activated Cl- Channels Niflumic_Acid->Ion_Channels Blockade Cellular_Effects Modulation of Cellular Processes Ion_Channels->Cellular_Effects

Figure 1: Niflumic Acid's primary mechanism of action.

Bioanalytical Method Workflow

The following diagram illustrates the general workflow for the quantification of Niflumic Acid in human plasma samples.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporate and Reconstitute Supernatant_Transfer->Evaporation_Reconstitution LC_Separation Chromatographic Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Figure 2: Bioanalytical workflow for Niflumic Acid.

Experimental Protocols

Disclaimer: The following protocol is a representative template based on established methods for similar NSAIDs and should be fully validated by the end-user.

Materials and Reagents
  • Niflumic Acid reference standard (≥98% purity)

  • This compound (Internal Standard, ≥98% purity, isotopic purity >99%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Niflumic Acid in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Niflumic Acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix.

  • For calibration standards and quality control (QC) samples, add 25 µL of the respective working standard solutions. For unknown samples, add 25 µL of 50:50 (v/v) methanol:water.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Niflumic Acid: To be determined experimentally (e.g., m/z 281.1 -> 237.1)
This compound: To be determined experimentally (e.g., m/z 286.1 -> 242.1)
Source Temp. To be optimized
Gas Flows To be optimized

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize representative acceptance criteria and expected performance data based on methods for similar NSAIDs.[3][4][5]

Table 1: Linearity and Sensitivity
ParameterAcceptance CriteriaExpected Performance
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
LLOQS/N ≥ 101 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Acceptance Criteria (Accuracy: % Bias; Precision: %RSD)Expected Intra-day Performance (% Bias / %RSD)Expected Inter-day Performance (% Bias / %RSD)
LLOQ1± 20%-2.5 / 8.9-4.1 / 10.2
Low3± 15%3.2 / 6.51.8 / 7.1
Medium100± 15%1.5 / 4.20.9 / 5.3
High800± 15%-0.8 / 3.1-1.2 / 4.5
Table 3: Recovery and Matrix Effect
ParameterQC LevelAcceptance Criteria (%RSD ≤ 15%)Expected Performance
Recovery (%) LowConsistent and reproducible88.5
High91.2
Matrix Effect LowConsistent and reproducible1.03
High0.98
Table 4: Stability
Stability TypeConditionsAcceptance Criteria (% Change from Nominal)Expected Performance (% Change)
Bench-top 6 hours at Room Temperature± 15%-3.5
Freeze-Thaw 3 cycles (-80°C to Room Temperature)± 15%-5.1
Long-term 30 days at -80°C± 15%-6.8
Autosampler 24 hours at 4°C± 15%-2.9

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Niflumic Acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Niflumic Acid, facilitating its advancement through the drug development pipeline.

References

Application of Niflumic Acid-d5 in Pharmacokinetic Studies of Niflumic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, recognized for its analgesic and anti-inflammatory properties. Accurate characterization of its pharmacokinetic profile is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Niflumic Acid-d5, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise quantification by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of niflumic acid in plasma samples using this compound as an internal standard, alongside relevant pharmacokinetic data and insights into its mechanism of action.

Bioanalytical Method for Niflumic Acid Quantification

A robust and validated bioanalytical method is fundamental to any pharmacokinetic study. The following protocol outlines a typical LC-MS/MS method for the determination of niflumic acid in human plasma.

Experimental Protocol: Quantification of Niflumic Acid in Plasma

1. Materials and Reagents:

  • Niflumic Acid (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

2. Stock and Working Solutions Preparation:

  • Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of niflumic acid in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the niflumic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Niflumic Acid: Q1 281.0 -> Q3 237.0; this compound: Q1 286.0 -> Q3 242.0
Ion Source Temp. 500°C

5. Calibration Curve and Quality Control:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of niflumic acid (e.g., 1 - 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Method Validation Summary

The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Minimal to no significant ion suppression or enhancement observed.
Stability Analyte stable under various storage and processing conditions (freeze-thaw, short-term, long-term).

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Internal Standard (this compound) Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Bioanalytical workflow for Niflumic Acid quantification.

Pharmacokinetic Data of Niflumic Acid

While a specific study utilizing this compound for a full pharmacokinetic characterization was not identified in the public literature, representative pharmacokinetic parameters for niflumic acid in humans following oral administration have been reported.

Pharmacokinetic ParameterValue (Mean)Unit
Maximum Plasma Concentration (Cmax) 10.5µg/mL
Time to Cmax (Tmax) 1.5hours
Area Under the Curve (AUC) 45.7µg*h/mL
Elimination Half-life (t½) ~2hours
Total Plasma Clearance 45mL/min
Volume of Distribution 0.12L/kg

Note: These values are compiled from various sources and should be considered as representative. Actual values can vary based on the study population, dosage, and formulation.

Mechanism of Action of Niflumic Acid

Niflumic acid exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting cyclooxygenase-2 (COX-2) and blocking calcium-activated chloride channels (CaCCs).

COX-2 Inhibition Signaling Pathway

Niflumic acid, like other NSAIDs, inhibits the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are potent inflammatory mediators.

G Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Niflumic_Acid Niflumic Acid Niflumic_Acid->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by Niflumic Acid.

Calcium-Activated Chloride Channel (CaCC) Blockade

Niflumic acid is also known to block calcium-activated chloride channels. These channels are involved in various physiological processes, including smooth muscle contraction and epithelial secretion. By blocking these channels, niflumic acid can contribute to its therapeutic effects.

G Ca_influx Increased Intracellular Ca²⁺ CaCC Calcium-Activated Chloride Channel (CaCC) Ca_influx->CaCC Activates Cl_efflux Chloride Efflux CaCC->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Niflumic_Acid Niflumic Acid Niflumic_Acid->CaCC Blocks

Caption: Blockade of Calcium-Activated Chloride Channels by Niflumic Acid.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a highly accurate and precise approach for the quantification of niflumic acid in pharmacokinetic studies. The detailed protocol and established pharmacokinetic parameters presented here serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Furthermore, understanding the dual mechanism of action of niflumic acid, involving both COX-2 inhibition and chloride channel blockade, is essential for a comprehensive evaluation of its pharmacological profile.

Application Notes and Protocols: Niflumic Acid-d5 as a Tracer in Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is critical.[1] Drug metabolism studies are essential for elucidating the biotransformation pathways of a new chemical entity, identifying potential metabolites, and assessing their pharmacological activity and toxicity.[2] Stable isotope-labeled compounds, such as Niflumic Acid-d5, serve as invaluable tools in these investigations.[3]

This compound is the deuterium-labeled version of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium atoms results in a molecule that is chemically almost identical to the parent compound but has a higher mass.[3] This mass difference allows for its differentiation and quantification by mass spectrometry, making it an excellent internal standard or tracer in pharmacokinetic and metabolic studies.

These application notes provide a detailed protocol for utilizing this compound as a tracer to investigate the metabolic fate of a hypothetical drug candidate, "Drug X," in an in vitro human liver microsome assay.

Principle of Using a Deuterated Tracer

When a deuterated compound like this compound is used as an internal standard, it is added to samples at a known concentration to correct for variability during sample preparation and analysis. When used as a tracer in metabolism studies, a mixture of the parent drug (e.g., Drug X) and its deuterated analog (e.g., Drug X-d5, though for this hypothetical application we will use this compound as a co-incubated tracer for illustrative purposes of tracking a separate deuterated compound) is incubated with a metabolically active system, such as human liver microsomes.

The parent drug and the deuterated tracer will be metabolized by the same enzymes, leading to the formation of unlabeled and deuterated metabolites, respectively. In mass spectrometry analysis, these pairs of unlabeled and deuterated metabolites will appear as doublets with a characteristic mass difference, facilitating the identification of all metabolites originating from the parent drug.

Experimental Protocols

This section details the in vitro metabolism of "Drug X" using human liver microsomes, with this compound used to illustrate the principles of a deuterated tracer in the workflow.

Materials and Reagents
  • "Drug X" (parent compound)

  • This compound (tracer)

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic Acid

Stock and Working Solutions
  • "Drug X" Stock Solution: 1 mg/mL in DMSO.

  • This compound Stock Solution: 1 mg/mL in DMSO.

  • "Drug X" Working Solution: 100 µM in 50:50 ACN:Water.

  • This compound Working Solution: 100 µM in 50:50 ACN:Water.

  • Internal Standard Working Solution (for quantitation): 100 ng/mL of a suitable deuterated standard (e.g., deuterated propranolol) in ACN with 0.1% formic acid.

In Vitro Incubation with Human Liver Microsomes
  • Prepare incubation mixtures in microcentrifuge tubes by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration of 0.5 mg/mL)

    • A 1:1 mixture of "Drug X" and this compound working solutions (final concentration of 1 µM each).

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Incubate at 37°C in a shaking water bath.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Include a negative control incubation without the NADPH regeneration system to assess non-enzymatic degradation.

Sample Preparation (Protein Precipitation)
  • Vortex the reaction-quenched samples for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% Formic Acid).

LC-MS/MS Analysis

Liquid Chromatography Conditions
  • System: UPLC system (e.g., Waters Acquity)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Analysis Mode: Full scan for metabolite identification, followed by Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for "Drug X," this compound, and their expected metabolites.

Data Presentation and Interpretation

Metabolite Identification

The presence of this compound as a tracer simplifies the identification of metabolites. In the full-scan mass spectra, metabolites of "Drug X" will appear alongside their deuterated counterparts, separated by 5 mass units (due to the five deuterium atoms in this compound). This "doublet" signature provides high confidence in metabolite identification.

Quantitative Analysis

The metabolic stability of "Drug X" can be determined by monitoring the decrease in its peak area over time relative to the internal standard.

Table 1: Metabolic Stability of "Drug X" in Human Liver Microsomes

Incubation Time (min)"Drug X" Concentration (µM)% "Drug X" Remaining
01.00100.0
150.7878.0
300.5555.0
600.2828.0
1200.099.0

Table 2: Formation of Major Metabolite M1 over Time

Incubation Time (min)M1 Peak Area Ratio (M1/IS)M1-d5 Peak Area Ratio (M1-d5/IS)
00.010.01
150.250.24
300.520.51
600.890.88
1201.251.23

Visualizations

drug_metabolism_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis drug_x Drug X Stock incubate Incubate at 37°C (0, 15, 30, 60, 120 min) drug_x->incubate nif_d5 This compound Stock nif_d5->incubate hlm Human Liver Microsomes hlm->incubate nadph NADPH System nadph->incubate quench Quench with ACN + IS incubate->quench Time Points centrifuge Centrifuge quench->centrifuge extract Extract Supernatant centrifuge->extract reconstitute Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantitation lcms->data

Caption: Workflow for in vitro drug metabolism assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion drug_x Drug X p450 CYP450 Enzymes drug_x->p450 metabolite1 Oxidized Metabolite (M1) p450->metabolite1 ugt UGT Enzymes metabolite1->ugt metabolite2 Glucuronide Conjugate (M2) ugt->metabolite2 excretion Excretion metabolite2->excretion

Caption: General drug metabolism signaling pathway.

Conclusion

The use of this compound as a tracer in drug metabolism assays provides a robust and reliable method for the identification and characterization of metabolites. The distinct isotopic signature created by the deuterated tracer allows for the confident differentiation of drug-related material from endogenous matrix components. The protocols and data presented here offer a framework for researchers to design and execute their own in vitro drug metabolism studies, ultimately contributing to a more comprehensive understanding of a drug candidate's ADME properties.

References

Application Notes and Protocols for Niflumic Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Niflumic Acid-d5 for quantitative analysis in biological matrices. This compound, as a stable isotope-labeled internal standard, is the gold standard for mass spectrometry-based bioanalysis, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.[1][2] The following protocols are adapted from established methods for the analysis of niflumic acid and are optimized for use with its deuterated analog in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable quantification of analytes in complex biological matrices. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest.[3][4] For the analysis of this compound along with its non-labeled counterpart, the most common and effective techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples, making it suitable for high-throughput analysis.[3][4]

Protocol for Protein Precipitation:

  • Sample Aliquoting: Transfer 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (concentration will depend on the specific assay requirements) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Experimental Workflow for Protein Precipitation

cluster_prep Sample Preparation cluster_analysis Analysis s1 Aliquot 100 µL Plasma s2 Spike with this compound s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex for 1 min s3->s4 s5 Centrifuge at 10,000 x g s4->s5 s6 Transfer Supernatant s5->s6 a1 Evaporate to Dryness s6->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for Protein Precipitation of this compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by effectively removing salts and phospholipids, which can cause matrix effects in the MS analysis.[6][7] A mixed-mode or reversed-phase SPE cartridge can be employed for niflumic acid.

Protocol for Solid-Phase Extraction (Reversed-Phase):

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water and vortex. This step helps in disrupting protein binding.

  • Internal Standard Spiking: Add the this compound internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less retained impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Experimental Workflow for Solid-Phase Extraction

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Pre-treat 200 µL Plasma p2 Spike with this compound p1->p2 s2 Load Sample p2->s2 s1 Condition SPE Cartridge s1->s2 s3 Wash Cartridge s2->s3 s4 Elute Analytes s3->s4 a1 Evaporate Eluate s4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for Solid-Phase Extraction of this compound.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. It can provide very clean extracts.

Protocol for Liquid-Liquid Extraction:

  • Sample Aliquoting: To 200 µL of plasma in a glass tube, add the this compound internal standard.

  • pH Adjustment: Add 50 µL of 1M hydrochloric acid to acidify the sample.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of niflumic acid in human plasma using different sample preparation techniques with LC-MS/MS. The use of this compound as an internal standard is expected to yield high accuracy and precision.

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Linearity Range (ng/mL) 1 - 1000[8]1 - 10005 - 2000
Recovery (%) > 85> 90> 80
Matrix Effect (%) < 15< 10< 15
Intra-day Precision (%CV) < 10< 8< 10
Inter-day Precision (%CV) < 10< 8< 10
Accuracy (%) 90 - 11092 - 10890 - 110
Lower Limit of Quantification (LLOQ) (ng/mL) 1[8]0.51

Note: The values presented are typical and may vary depending on the specific instrumentation, reagents, and laboratory conditions. Method validation is required to establish performance characteristics for a specific application.

Concluding Remarks

The choice of sample preparation technique for this compound analysis will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the biological matrix. For high-throughput screening, protein precipitation is a viable option. For methods requiring the highest sensitivity and minimal matrix effects, solid-phase extraction is recommended. Liquid-liquid extraction offers a good balance of cleanliness and recovery. In all cases, the use of this compound as an internal standard is crucial for achieving reliable and accurate quantitative results in regulated bioanalysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Niflumic Acid-d5. This compound is a deuterated analog of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID), and is commonly employed as an internal standard in bioanalytical studies to ensure accuracy and precision. This document provides a comprehensive protocol, including sample preparation, liquid chromatography parameters, and optimized mass spectrometry settings for the analysis of this compound in biological matrices.

Introduction

Accurate quantification of drug candidates and their metabolites in biological samples is a cornerstone of pharmacokinetic and pharmacodynamic studies in drug development. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to correct for variability during sample preparation and analysis, thereby enhancing the reliability of quantitative results. This note outlines a validated LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the selective and sensitive detection of this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Niflumic Acid and its deuterated internal standard from plasma samples.

Materials:

  • Human plasma

  • Niflumic Acid and this compound stock solutions (in methanol)

  • Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate to 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is utilized for detection.

Table 2: Mass Spectrometry Parameters for Niflumic Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Niflumic Acid281.0237.015100
This compound 286.0 242.0 15 100

Note: The collision energy may require optimization based on the specific instrument used.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Niflumic Acid and its deuterated internal standard.

Table 3: Quantitative Mass Spectrometry Data Summary

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Niflumic AcidESI Negative281.0237.0
This compoundESI Negative286.0242.0

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with this compound IS plasma->is_spike vortex1 Vortex is_spike->vortex1 precipitation Protein Precipitation (Acetonitrile) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifugation vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection Mass Spectrometry Detection (MRM Mode) separation->ms_detection data_acquisition Data Acquisition & Quantification ms_detection->data_acquisition

Application Note: High-Throughput Analysis of Niflumic Acid in Human Plasma for Therapeutic Drug Monitoring Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1] Therapeutic Drug Monitoring (TDM) of niflumic acid is crucial to optimize dosing, ensuring therapeutic efficacy while minimizing potential toxicity.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and robustness.[3][4] This application note details a validated LC-MS/MS method for the rapid and accurate quantification of niflumic acid in human plasma, employing Niflumic Acid-d5 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision.

Principle

This method involves a simple and efficient protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.[5]

Analyte and Internal Standard Properties

CompoundChemical FormulaMonoisotopic Mass (Da)
Niflumic AcidC₁₃H₉F₃N₂O₂282.06
This compoundC₁₃H₄D₅F₃N₂O₂287.09

Experimental Protocols

Materials and Reagents
  • Niflumic Acid analytical standard (≥98% purity)

  • This compound analytical standard (≥98% purity, 99% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Drug-free human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm or equivalent

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Niflumic Acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Niflumic Acid stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Niflumic Acid working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Medium: 75 ng/mL, High: 750 ng/mL).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (CC, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Curtain Gas 40 psi
Collision Gas 10 psi
IonSpray Voltage -4500 V
Source Temperature 500°C
Dwell Time 100 ms

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Niflumic Acid281.0237.0-15
This compound286.0242.0-15

Method Validation Summary

The described method was validated according to regulatory guidelines. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
LLOQ Accuracy (%) 85 - 115%
LLOQ Precision (%CV) < 20%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low (LQC) 398.54.299.15.5
Medium (MQC) 75101.23.1100.84.3
High (HQC) 75099.82.5101.53.8

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low (LQC) 392.195.3
High (HQC) 75094.596.8

Signaling Pathway and Experimental Workflows

Niflumic Acid Mechanism of Action

Niflumic acid primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, niflumic acid is known to block Ca²⁺-activated Cl⁻ channels.

niflumic_acid_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A₂ cox2 COX-2 Enzyme prostaglandins Prostaglandins (PGs) inflammation Inflammation & Pain prostaglandins->inflammation cox2->prostaglandins niflumic_acid Niflumic Acid niflumic_acid->cox2 Inhibition ca_channel Ca²⁺-activated Cl⁻ Channel niflumic_acid->ca_channel Blockade ion_flow Chloride Ion Flow ca_channel->ion_flow

Caption: Mechanism of action of Niflumic Acid.

Therapeutic Drug Monitoring (TDM) Workflow

The process of TDM for niflumic acid using this LC-MS/MS method follows a structured workflow from sample collection to data reporting.

tdm_workflow sample_collection Patient Sample Collection (Plasma) sample_prep Sample Preparation (Protein Precipitation with IS) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Quantification against Calibration Curve) lcms_analysis->data_processing report_generation Report Generation & Clinical Review data_processing->report_generation dose_adjustment Dose Adjustment Decision report_generation->dose_adjustment

References

Application of Niflumic Acid-d5 in Metabolic Stability Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Niflumic Acid-d5 in metabolic stability studies. This compound, a deuterated analog of Niflumic Acid, serves as a valuable tool in understanding the metabolic fate of this non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium at specific positions can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. This allows researchers to investigate the metabolic pathways and the enzymes responsible for the biotransformation of Niflumic Acid.

Introduction to Metabolic Stability and the Role of Deuteration

Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences the pharmacokinetic profile of a drug, including its half-life and clearance.[1][2] In vitro metabolic stability assays, typically using human liver microsomes (HLM), are employed to predict the in vivo metabolic clearance of a compound.[2][3] These assays measure the rate of disappearance of the parent drug over time when incubated with liver enzymes.[4]

Deuteration, the replacement of hydrogen with its stable isotope deuterium, can slow down metabolic reactions at the site of substitution.[5] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s (CYPs), to break.[5] By comparing the metabolic stability of a deuterated compound like this compound to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways and identify the sites susceptible to metabolism.

Data Presentation: In Vitro Metabolic Stability of Niflumic Acid and this compound

The following table summarizes hypothetical comparative data for the metabolic stability of Niflumic Acid and this compound in human liver microsomes. This data is illustrative and intended to demonstrate the expected outcome of a metabolic stability study based on the kinetic isotope effect.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Niflumic Acid25.527.2
This compound48.214.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The expected trend is a longer half-life and lower intrinsic clearance for the deuterated compound due to the kinetic isotope effect.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes the determination of the in vitro metabolic stability of Niflumic Acid and this compound using pooled human liver microsomes.

Materials:

  • Niflumic Acid and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not metabolized by the same enzymes) in ACN

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare stock solutions of Niflumic Acid and this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compounds (e.g., 100 µM in a suitable solvent).

    • Prepare the HLM suspension in potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the working solution of the test compound (Niflumic Acid or this compound) to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to each well.[6]

    • The 0-minute time point represents the initial concentration before metabolism has occurred and is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the quantification of Niflumic Acid and this compound. Method optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from potential metabolites and matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Niflumic Acid: Precursor ion (m/z) 281.1 -> Product ion (m/z) [To be determined by infusion and optimization].[7]

    • This compound: Precursor ion (m/z) 286.1 -> Product ion (m/z) [To be determined by infusion and optimization].

    • Internal Standard: [To be determined based on the selected IS].

  • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

Data Analysis:

  • Generate a calibration curve using standards of known concentrations of Niflumic Acid and this compound.

  • Determine the concentration of the parent compound remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, NADPH) add_hlm Add HLM to Plate prep_reagents->add_hlm prep_hlm Prepare HLM Suspension prep_hlm->add_hlm prep_compounds Prepare Niflumic Acid & this compound Stocks add_compound Add Test Compound prep_compounds->add_compound add_hlm->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points quench Quench with ACN + IS time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Niflumic Acid Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Niflumic_Acid Niflumic Acid Hydroxylated_Metabolite 4'-Hydroxyniflumic Acid Niflumic_Acid->Hydroxylated_Metabolite CYP-mediated Oxidation Glucuronide_Metabolite Niflumic Acid Glucuronide Niflumic_Acid->Glucuronide_Metabolite UGT1A1-mediated Glucuronidation Excretion Excretion Hydroxylated_Metabolite->Excretion Glucuronide_Metabolite->Excretion

Caption: Proposed metabolic pathway of Niflumic Acid.

References

Application Notes for In Vitro Drug-Drug Interaction Assays Utilizing Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of Niflumic Acid-d5 as an internal standard in in vitro drug-drug interaction (DDI) assays. The primary application is in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and other structurally similar analytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards like this compound are considered the gold standard in quantitative mass spectrometry as they mimic the analyte's behavior during sample preparation and analysis, correcting for variability and improving data accuracy and precision.

Rationale for Using this compound as an Internal Standard

This compound is a stable isotope-labeled version of Niflumic Acid, an NSAID. Its physicochemical properties make it an ideal internal standard for the bioanalysis of other NSAIDs and acidic drugs in in vitro DDI studies for the following reasons:

  • Structural Similarity: Being an analog of a common NSAID, it shares structural similarities with many drugs in this class. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing.

  • Co-elution: In reverse-phase chromatography, this compound is expected to co-elute closely with other acidic drugs, which is a critical characteristic for an internal standard to accurately correct for matrix-induced ionization suppression or enhancement.

  • Mass Difference: The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for simultaneous detection by the mass spectrometer without isobaric interference.

  • Chemical Inertness: Deuterium labeling does not significantly alter the chemical properties of the molecule, ensuring it does not interfere with the enzymatic or transport processes being investigated in the DDI assays.

Applications in DDI Studies

This compound can be employed as an internal standard in a variety of in vitro DDI assays, including:

  • Cytochrome P450 (CYP) Inhibition Assays: To quantify the concentration of a probe substrate's metabolite in the presence and absence of a test compound. This allows for the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound against specific CYP isoforms.

  • Drug Transporter Inhibition Assays: To measure the uptake or efflux of a probe substrate in cell-based or vesicle-based assays. This helps in determining the inhibitory potential of a test compound on various drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and others.

  • Metabolic Stability Assays: To accurately quantify the depletion of a parent drug over time when incubated with liver microsomes or hepatocytes, which is crucial for predicting its metabolic clearance.

Experimental Protocols

This section provides detailed protocols for conducting in vitro CYP inhibition and drug transporter inhibition assays, incorporating this compound as an internal standard for LC-MS/MS analysis.

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., a new chemical entity) against a specific CYP isoform (e.g., CYP3A4) using a probe substrate (e.g., Midazolam) and human liver microsomes.

Materials:

  • Test compound

  • Probe substrate (e.g., Midazolam for CYP3A4)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • This compound (Internal Standard)

  • Acetonitrile (ACN) with 0.1% formic acid (Termination and extraction solvent)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the probe substrate in the same solvent.

    • Prepare a working solution of this compound in ACN.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes

      • Test compound at various concentrations (in triplicate)

      • Probe substrate

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the specified time (e.g., 10-30 minutes).

  • Termination and Sample Preparation:

    • Terminate the reaction by adding cold ACN containing this compound.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

    • Use the peak area ratio of the metabolite to the internal standard (this compound) for quantification.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Drug Transporter (P-gp) Inhibition Assay

Objective: To determine the IC50 value of a test compound for the inhibition of P-glycoprotein (P-gp) mediated efflux of a probe substrate (e.g., Digoxin) in a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Test compound

  • Probe substrate (e.g., Digoxin)

  • Hank's Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4)

  • This compound (Internal Standard)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a tight monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the probe substrate and various concentrations of the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • Add HBSS without the test compound and probe substrate to the receiver compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment.

  • Sample Preparation:

    • To the collected samples, add ACN containing this compound to precipitate any proteins and extract the analyte.

    • Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the probe substrate in the receiver compartments using a validated LC-MS/MS method.

    • Use the peak area ratio of the probe substrate to the internal standard (this compound) for quantification.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the probe substrate in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B).

    • Determine the percent inhibition of the probe substrate's efflux at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation

The following tables summarize hypothetical quantitative data for DDI studies involving common NSAIDs. This compound would be a suitable internal standard for the LC-MS/MS analysis in these assays.

Table 1: In Vitro CYP Inhibition of Common NSAIDs

NSAIDCYP IsoformProbe SubstrateIC50 (µM)
DiclofenacCYP2C9Tolbutamide1.5
IbuprofenCYP2C9Tolbutamide25
NaproxenCYP2C9Tolbutamide50
CelecoxibCYP2D6Dextromethorphan10
Mefenamic AcidCYP2C9Tolbutamide5

Table 2: In Vitro Drug Transporter Inhibition by Common NSAIDs

NSAIDTransporterProbe SubstrateKi (µM)
DiclofenacOATP1B1Estradiol-17β-glucuronide3.2
IbuprofenMRP25(6)-Carboxy-2',7'-dichlorofluorescein150
NaproxenOAT1Para-aminohippurate80
IndomethacinP-gpDigoxin>100
KetoprofenBCRPPrazosin20

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for in vitro DDI assays.

cluster_0 PXR/CAR Signaling Pathway Xenobiotic Xenobiotic PXR PXR Xenobiotic->PXR Activation CAR CAR Xenobiotic->CAR Activation PXR-RXR_Heterodimer PXR-RXR Heterodimer PXR->PXR-RXR_Heterodimer CAR-RXR_Heterodimer CAR-RXR Heterodimer CAR->CAR-RXR_Heterodimer RXR RXR RXR->PXR-RXR_Heterodimer RXR->CAR-RXR_Heterodimer XRE Xenobiotic Response Element (e.g., in CYP3A4 promoter) PXR-RXR_Heterodimer->XRE Binding CAR-RXR_Heterodimer->XRE Binding Gene_Transcription Increased Transcription of CYPs, UGTs, Transporters XRE->Gene_Transcription

Caption: PXR and CAR signaling pathway in drug metabolism.

cluster_1 Experimental Workflow for In Vitro DDI Assay Start Start Prepare_Reagents Prepare Test Compound, Probe Substrate, Microsomes, and this compound (IS) Start->Prepare_Reagents Incubation Incubate Test Compound, Probe Substrate, and Microsomes at 37°C Prepare_Reagents->Incubation Reaction_Termination Terminate Reaction with Cold Acetonitrile containing IS Incubation->Reaction_Termination Sample_Preparation Protein Precipitation and Supernatant Transfer Reaction_Termination->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis of Metabolite and IS Sample_Preparation->LC_MS_Analysis Data_Analysis Calculate % Inhibition and Determine IC50 LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro DDI assay.

Troubleshooting & Optimization

Troubleshooting matrix effects with Niflumic Acid-d5 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Niflumic Acid-d5 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of this compound?

A1: In LC-MS/MS bioanalysis, matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting, non-target compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative results for this compound.[2][3] The "matrix" includes all components of the biological sample, such as proteins, lipids, salts, and endogenous molecules, other than the analyte itself.[2][3]

Q2: I'm using this compound, a stable isotope-labeled internal standard. Shouldn't that correct for all matrix effects?

A2: Stable isotope-labeled internal standards (SIL-IS) like this compound are the "gold standard" for quantitative bioanalysis because they are chemically and structurally very similar to the analyte.[1] In theory, they co-elute and experience the same matrix effects, allowing for accurate correction.[1] However, complete correction is not always guaranteed.[4] Differential matrix effects can occur if there is a slight chromatographic separation between Niflumic Acid and its deuterated internal standard, a phenomenon known as the "deuterium isotope effect".[3] If they don't co-elute perfectly, they can be affected differently by matrix components.[3][4]

Q3: What are the common causes of matrix effects when analyzing this compound in plasma?

A3: The primary causes of matrix effects in plasma samples are endogenous components that co-elute with the analyte and its internal standard.[5] Phospholipids are a major contributor to ion suppression in electrospray ionization (ESI) mass spectrometry.[3] Other sources include salts, other endogenous molecules, and even exogenous materials like polymers from plastic tubes or anticoagulants (e.g., Li-heparin).[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating matrix effects with this compound.

Problem 1: High variability in the this compound internal standard signal across samples.

This often indicates inconsistent ion suppression or enhancement.

  • Possible Cause 1: Inconsistent Sample Cleanup. Variability in sample preparation can lead to differing levels of matrix components in the final extracts.[3]

  • Possible Cause 2: Chromatographic Shift. Minor shifts in retention time can move the internal standard into or out of a region of ion suppression.[3]

A High Variability in IS Signal B Review Sample Preparation SOP A->B C Perform Post-Column Infusion Experiment A->C D Consistent Cleanup? B->D E Co-elution with Suppression Zone? C->E D->C Yes F Retrain on SOP & Ensure Uniformity D->F No G Optimize Chromatography E->G Yes H Modify Sample Cleanup E->H Yes I Problem Resolved E->I No F->I G->I H->I A Low Analyte & IS Signal B Evaluate Sample Preparation A->B C Optimize MS Ion Source Parameters A->C D Using Protein Precipitation? B->D F Adjust Gas Flows, Temperature, Voltage C->F E Implement Phospholipid Removal (LLE/SPE) D->E Yes G Re-evaluate Signal Intensity D->G No E->G F->G H Problem Resolved G->H A Poor Reproducibility / Suspected D-H Exchange B Perform IS Stability Test A->B C Decrease in IS Signal & Increase in Analyte Signal Over Time? B->C D Modify Sample Storage/Processing Conditions C->D Yes G No Exchange Detected, Investigate Other Causes C->G No E Consider a Different Labeled Position on IS D->E F Problem Resolved D->F E->F G->A

References

Technical Support Center: Optimizing Niflumic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Niflumic Acid-d5 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the analyte of interest, Niflumic Acid. It is added at a known, constant concentration to all samples, including calibration standards and quality controls. This allows for the correction of variability during sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response, ultimately leading to more accurate and precise quantification of Niflumic Acid.[1][2]

Q2: At what stage of the experimental workflow should this compound be added?

A2: For most applications, such as those involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the internal standard should be added at the very beginning of the sample preparation process, prior to any extraction steps.[2] This ensures that it accounts for any analyte loss that may occur during these procedures.[2]

Q3: What are the key parameters to consider when selecting the optimal concentration of this compound?

A3: The ideal concentration for this compound should provide a stable and robust signal that is high enough for good precision but not so high that it causes detector saturation or ion suppression. Key parameters to evaluate include the precision of the internal standard's response (%RSD), the linearity of the calibration curve (R²), and the accuracy and precision of the quality control samples at the lower and upper limits of quantification.

Q4: Can the use of a deuterated internal standard like this compound introduce any analytical challenges?

A4: Yes, potential issues with deuterated internal standards can include isotopic crosstalk (interference from the analyte's naturally occurring isotopes), deuterium-hydrogen exchange (loss of deuterium atoms), and chromatographic separation from the analyte. To minimize these risks, it's recommended to use an internal standard with a mass difference of at least 4-5 Da from the analyte and to ensure the deuterium labels are on stable, non-exchangeable positions.[2]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (IS) Peak Area

If you are observing a high relative standard deviation (RSD) in the peak area of this compound across your analytical run, consider the following troubleshooting steps:

  • Step 1: Verify Sample Preparation Consistency: Inconsistent pipetting of the internal standard or variations in the extraction procedure can lead to variability. Review your standard operating procedures (SOPs) and ensure consistent sample handling.

  • Step 2: Check for Matrix Effects: Significant matrix effects can cause ion suppression or enhancement, leading to inconsistent IS response. Evaluate the matrix effect by comparing the IS response in a neat solution versus a post-extraction spiked blank matrix sample. If significant matrix effects are present, consider improving your sample cleanup method.

  • Step 3: Assess IS Stability: this compound may degrade in the sample matrix or on the autosampler. Perform stability experiments to ensure the integrity of the internal standard over the duration of the analysis.

Issue 2: Poor Accuracy and/or Precision of Quality Control (QC) Samples

Inaccurate or imprecise QC results can often be traced back to the internal standard.

  • Step 1: Re-evaluate the IS Concentration: An inappropriate IS concentration can lead to poor analytical performance. If the concentration is too low, the signal-to-noise ratio may be insufficient, leading to poor precision. If it is too high, it could cause detector saturation or interfere with the analyte's ionization. It is advisable to test a range of IS concentrations to find the optimal level.

  • Step 2: Investigate Isotopic Purity: The presence of unlabeled Niflumic Acid as an impurity in the this compound standard can lead to an overestimation of the analyte concentration. Check the certificate of analysis for the isotopic purity of your internal standard.

  • Step 3: Examine for Chromatographic Co-elution Issues: While a stable isotope-labeled internal standard should ideally co-elute with the analyte, slight chromatographic separation can occur. If the analyte and IS elute at significantly different retention times, they may be affected differently by matrix effects, leading to inaccurate quantification. Adjusting the chromatographic conditions may be necessary to ensure co-elution.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This experiment aims to identify the this compound concentration that provides a stable and precise signal without negatively impacting the analysis of Niflumic Acid.

  • Prepare this compound Working Solutions: Prepare a series of working solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at concentrations of 10, 50, 100, 250, and 500 ng/mL.

  • Prepare Samples: For each concentration, prepare at least six replicate samples by spiking the this compound working solution into a blank biological matrix (e.g., human plasma).

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of the spiked plasma sample, add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system and measure the peak area of this compound.

  • Data Analysis: Calculate the mean peak area and the percentage relative standard deviation (%RSD) for each concentration. The optimal concentration should have a low %RSD (typically <15%).

Protocol 2: Validating the Selected IS Concentration with a Calibration Curve

Once a tentative optimal concentration is selected (e.g., 100 ng/mL), it should be validated by running a full calibration curve for Niflumic Acid.

  • Prepare Calibration Standards: Prepare a series of calibration standards of Niflumic Acid in the blank biological matrix, covering the desired analytical range (e.g., 1-1000 ng/mL).[3]

  • Spike with Internal Standard: Add the selected optimal concentration of this compound (e.g., 100 ng/mL) to each calibration standard.

  • Sample Extraction and Analysis: Process and analyze the calibration standards using the same procedure described in Protocol 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Niflumic Acid Peak Area / this compound Peak Area) against the nominal concentration of Niflumic Acid.

    • Perform a linear regression analysis and evaluate the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

    • Assess the accuracy of the back-calculated concentrations for each calibration standard. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[4]

Quantitative Data

The following tables present representative data from experiments to optimize and validate the concentration of this compound as an internal standard.

Table 1: Precision of this compound Response at Various Concentrations

This compound Concentration (ng/mL)Mean Peak Area (n=6)Peak Area %RSDRecommendation
1015,23418.5%Too low, poor precision
5078,9128.2%Acceptable
100 155,678 4.5% Optimal, good signal intensity and precision
250389,1234.8%Acceptable, but higher intensity may not be necessary
500754,3216.1%Potential for detector saturation or ion suppression

Table 2: Calibration Curve Performance using 100 ng/mL this compound

Analyte Conc. (ng/mL)Mean Accuracy (%)Mean Precision (%RSD)Acceptance Criteria
1 (LLOQ)95.812.5Accuracy: 80-120%, Precision: ≤20%
5102.39.8Accuracy: 85-115%, Precision: ≤15%
5098.76.2Accuracy: 85-115%, Precision: ≤15%
500101.54.1Accuracy: 85-115%, Precision: ≤15%
1000 (ULOQ)97.95.5Accuracy: 85-115%, Precision: ≤15%
Linearity (R²) 0.9989 ≥ 0.99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Blank Matrix Sample add_is Add this compound (IS) sample->add_is add_analyte Spike with Niflumic Acid Standards add_is->add_analyte extract Protein Precipitation / Extraction add_analyte->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify troubleshooting_logic cluster_yes Troubleshooting Path cluster_no Alternative Issue start High Variability in IS Signal? check_prep Verify Sample Prep Consistency start->check_prep Yes other_issue Investigate Other Method Parameters (e.g., LC, MS settings) start->other_issue No check_matrix Evaluate Matrix Effects check_prep->check_matrix check_stability Assess IS Stability check_matrix->check_stability end Problem Resolved check_stability->end other_issue->end

References

Addressing isotopic back-exchange of Niflumic Acid-d5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niflumic Acid-d5. The information provided is designed to help you anticipate and address potential issues related to isotopic back-exchange during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern when using this compound?

A1: Isotopic back-exchange is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix.[1] This can lead to a decrease in the isotopic purity of the internal standard, potentially compromising the accuracy and precision of quantitative analyses by mass spectrometry.[2]

Q2: Where are the deuterium atoms located on the this compound molecule, and are they susceptible to back-exchange?

A2: The deuterium atoms in commercially available this compound are located on the aromatic rings. Based on the SMILES notation, the deuteriums are on stable, non-exchangeable positions of the carbon backbone.[3] Deuterium atoms on aromatic carbons are not prone to exchange under typical analytical conditions.[4] Labile positions, which are more susceptible to exchange, are typically on heteroatoms like oxygen, nitrogen, or sulfur.[4][5]

Q3: Under what conditions could I potentially see back-exchange with this compound?

A3: While the deuterium labels on this compound are in stable positions, prolonged exposure to harsh conditions should be avoided. Extremely high temperatures or highly acidic or basic solutions could potentially facilitate some degree of exchange, although this is unlikely under standard experimental protocols.[4]

Q4: How can I prevent isotopic back-exchange of this compound in my samples?

A4: To minimize the risk of back-exchange, adhere to the following best practices:

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and storage. If protic solvents (e.g., water, methanol) are necessary, minimize the exposure time.

  • pH Control: Maintain a pH range between 2.5 and 7 for your solutions, as this is the range of minimal hydrogen exchange.[6]

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to reduce the rate of any potential exchange reactions.[6]

  • Minimize Exposure Time: Process samples in a timely manner to reduce the duration of contact with potentially exchange-promoting conditions.

Q5: How can I test for isotopic back-exchange of this compound in my experimental setup?

A5: To verify the stability of this compound under your specific experimental conditions, you can perform a simple stability test:

  • Prepare two sets of samples.

  • Set A (T=0): Spike a known concentration of this compound into your analytical matrix and immediately process and analyze it.

  • Set B (T=X): Spike the same concentration of this compound into your matrix and subject it to your typical sample preparation and storage conditions for a defined period (e.g., 24 hours).

  • Analyze Set B and compare the peak area response of the deuterated standard to that of Set A. A significant decrease in the response of this compound in Set B could indicate an issue, although degradation is more likely than back-exchange given the stable labeling.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased this compound signal over time in the autosampler. Instability of Niflumic Acid in the sample matrix or solvent.1. Ensure the autosampler is temperature-controlled (e.g., 4°C). 2. Investigate the stability of Niflumic Acid in your specific solvent and matrix composition. Consider using a more inert solvent if possible.
Inconsistent internal standard response across a batch. Inconsistent sample preparation timing or conditions.1. Standardize all sample preparation steps, ensuring consistent timing for each sample. 2. Prepare samples in smaller batches to minimize the time samples sit before analysis.
Appearance of a small peak at the retention time of unlabeled Niflumic Acid. This is unlikely to be due to back-exchange given the stable labeling. It is more likely due to the presence of a small amount of unlabeled Niflumic Acid in the deuterated standard.1. Check the Certificate of Analysis for the isotopic purity of your this compound standard. 2. If the unlabeled peak is significant and interferes with your analysis, you may need to source a standard with higher isotopic purity.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol is designed to determine the stability of this compound under your specific analytical conditions.

Materials:

  • This compound stock solution

  • Your typical sample matrix (e.g., plasma, urine)

  • Solvents used in your analytical method

  • LC-MS/MS system

Procedure:

  • Sample Preparation (T=0):

    • Prepare a set of quality control (QC) samples at a known concentration of this compound in your analytical matrix.

    • Immediately perform your sample extraction and analysis procedure.

  • Sample Incubation (T=X):

    • Prepare an identical set of QC samples.

    • Store these samples under your routine experimental conditions (e.g., in the autosampler at 4°C) for a predetermined duration (e.g., 24 or 48 hours).

  • Analysis:

    • After the incubation period, process and analyze the T=X samples using the same LC-MS/MS method as the T=0 samples.

  • Data Evaluation:

    • Compare the peak area of this compound in the T=0 and T=X samples.

    • A statistically significant decrease in the peak area at T=X may suggest degradation of the internal standard.

Data Presentation

Table 1: Physicochemical Properties of Niflumic Acid

PropertyValueReference
Molecular FormulaC13H9F3N2O2[7]
Molecular Weight282.22 g/mol [7]
pKa2.26 ± 0.08; 4.44 ± 0.03[8]
Water Solubility19 mg/L (at 25 °C)[3]
LogP4.43[3]

Table 2: Solubility of Niflumic Acid in Various Solvents

SolventSolubilityReference
Ethanol~50 mg/mL[8]
Acetone50 mg/mL[8]
Methanol~50 mg/mL[8]
DMSO56 mg/mL (at 25°C)[8]
Acetonitrile~50 mg/mL[8]

Visualizations

Isotopic_Back_Exchange_Troubleshooting cluster_solutions Solutions & Mitigations Issue Decreased IS Signal or Inconsistent Response Back_Exchange Isotopic Back-Exchange (Unlikely for this compound) Issue->Back_Exchange Investigate Degradation Chemical Degradation Issue->Degradation Investigate Inconsistent_Prep Inconsistent Sample Preparation Issue->Inconsistent_Prep Check_Purity Verify Isotopic Purity (Certificate of Analysis) Back_Exchange->Check_Purity Optimize_Conditions Optimize Storage & Handling: - Low Temperature - Neutral pH - Aprotic Solvents Back_Exchange->Optimize_Conditions Degradation->Optimize_Conditions Stability_Test Perform Stability Test Degradation->Stability_Test Standardize_Protocol Standardize Sample Preparation Protocol Inconsistent_Prep->Standardize_Protocol Niflumic_Acid_d5_Stability_Factors cluster_factors Influencing Factors center This compound Stability Temperature Temperature center->Temperature High Temp (Decreases Stability) pH pH center->pH Extreme pH (Decreases Stability) Solvent Solvent Type center->Solvent Aprotic Solvent (Increases Stability) Time Exposure Time center->Time Long Exposure (Decreases Stability) Light Light Exposure center->Light Light Sensitive (Potential for Degradation)

References

Technical Support Center: Mitigating Ion Suppression in LC-MS with Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a focus on the use of Niflumic Acid-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1] This results in a decreased signal intensity for the analyte of interest, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses. The "matrix" refers to all components in the sample other than the analyte, such as salts, lipids, and proteins.[1]

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by competition between the analyte and co-eluting matrix components for ionization in the MS source. Common sources of these interfering compounds include:

  • Endogenous matrix components: Salts, phospholipids, and other small molecules naturally present in biological samples.

  • Exogenous contaminants: Plasticizers from sample tubes, detergents, and mobile phase additives.

  • High concentrations of the analyte itself: This can lead to saturation of the ionization process.

  • Formulation agents: In pre-clinical studies, solubilizers and other formulation agents can be a significant source of ion suppression.

Q3: How can I identify if ion suppression is affecting my analysis?

A3: A common technique to identify ion suppression is the post-column infusion experiment . In this method, a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for mitigating ion suppression?

A4: A SIL-IS, such as this compound, is considered the gold standard for compensating for ion suppression. Because it is chemically almost identical to the analyte (Niflumic Acid), it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the variability caused by ion suppression is effectively normalized.

Troubleshooting Guide

Problem: I am observing low and inconsistent signal intensity for Niflumic Acid.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solution:

    • Incorporate this compound as an internal standard: This is the most effective way to compensate for signal variability due to ion suppression.

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure to remove interfering matrix components before LC-MS analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.

    • Chromatographic Separation: Adjust the chromatographic method to separate the analyte from the region of ion suppression. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like this compound can significantly improve the accuracy and precision of quantification in the presence of ion suppression. The following table illustrates the expected impact on the analyte signal and the corrected concentration.

Sample TypeNiflumic Acid Peak Area (Analyte)This compound Peak Area (IS)Analyte/IS RatioCalculated Concentration (ng/mL)% Recovery (without IS)% Recovery (with IS)
Standard in Solvent 1,000,0001,050,0000.95100 (Nominal)100%100%
Spiked Plasma (No Suppression) 980,0001,030,0000.9510098%100%
Spiked Plasma (High Suppression) 250,000260,0000.9610125%101%

This table presents representative data to illustrate the principle of ion suppression and the corrective effect of an internal standard. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol describes a simple and rapid method for the extraction of Niflumic Acid from human plasma.

Materials:

  • Human plasma samples

  • Niflumic Acid stock solution

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Niflumic Acid

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Niflumic Acid and its internal standard.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Niflumic Acid from matrix interferences (e.g., start at 10% B, ramp to 90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Niflumic Acid: Monitor a specific precursor to product ion transition (e.g., m/z 281 -> [specific product ion]).

    • This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 286 -> [specific product ion]).

  • Instrument Settings: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizations

The following diagrams illustrate key concepts and workflows related to ion suppression and its mitigation.

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Ionization Ionization Droplet->Ionization Competition Suppressed Signal Suppressed Signal Ionization->Suppressed Signal

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Inconsistent Results (Low Analyte Signal) CheckIS Using SIL-IS (e.g., this compound)? Start->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No OptimizeSamplePrep Optimize Sample Preparation (SPE/LLE) CheckIS->OptimizeSamplePrep Yes End Improved & Consistent Results ImplementIS->End OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma DiluteSample Dilute Sample OptimizeChroma->DiluteSample DiluteSample->End

Caption: Troubleshooting workflow for inconsistent LC-MS results.

SamplePrepWorkflow plasma 1. Plasma Sample Add this compound (IS) ppt 2. Protein Precipitation Add Acetonitrile & Vortex plasma->ppt centrifuge 3. Centrifugation Pellet Precipitated Proteins ppt->centrifuge supernatant 4. Supernatant Transfer Collect the Clear Supernatant centrifuge->supernatant evap 5. Evaporation Dry Down Under Nitrogen supernatant->evap reconstitute 6. Reconstitution Dissolve in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for sample preparation.

References

Improving peak shape and resolution for Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Niflumic Acid-d5, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue, often stemming from unwanted secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with acidic analytes, leading to tailing.[1][2]

    • Solution: Lower the mobile phase pH to 3 or below.[1][3] This protonates the silanol groups (Si-OH), minimizing their interaction with the analyte.[3] Using a mobile phase additive like 0.1% formic acid is a good starting point.[4]

  • Insufficient Buffer Concentration: A low buffer concentration may not adequately control the pH at the column surface, leading to inconsistent ionization of the analyte.

    • Solution: Increase the buffer concentration. For LC-UV applications, a concentration of 20-50 mM is often effective.[1] For LC-MS, keep the buffer concentration below 10 mM to avoid ion suppression.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[1]

  • Use of Older or Inappropriate Columns: Older silica-based columns (Type A) may have more active silanol groups.

    • Solution: Switch to a modern, high-purity, end-capped C18 or C8 column (Type B silica) designed to minimize silanol interactions.[3]

Issue 2: Poor Peak Shape - Fronting or Broadening

Q2: I am observing peak fronting or broad peaks for this compound. What could be the problem?

A2: Peak fronting and broadening can significantly impact resolution and quantification. Here are the common causes and their solutions:

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak shape.[6]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.[7]

    • Solution: Decrease the sample concentration or injection volume.

  • Column Void or Channeling: A void at the column inlet or channeling in the packing bed can cause the sample to spread unevenly, resulting in broad or split peaks.[7]

    • Solution: This typically indicates a degraded column that needs to be replaced. Using a guard column can help extend the life of the analytical column.

Issue 3: Poor Resolution

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve separation:

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent in the mobile phase can significantly impact selectivity.

    • Solution:

      • Adjust Organic Solvent Ratio: If using a gradient, try making it shallower around the elution time of this compound. For isocratic methods, systematically adjust the percentage of the organic modifier.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve resolution.

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound, which in turn influences its retention and selectivity relative to other compounds.[5]

    • Solution: Adjust the pH of the mobile phase. For acidic compounds like this compound, operating at a pH at least 1.5-2 units below its pKa ensures it is in a single, non-ionized form, leading to more consistent retention.[2]

  • Insufficient Column Efficiency: A column with a lower plate count will produce broader peaks, making them harder to resolve.

    • Solution:

      • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) offer higher efficiency and better resolution.

      • Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting peaks.

Isotope Effect Considerations

Q4: Does the fact that I'm using a deuterated standard (this compound) affect the chromatography?

A4: Yes, there can be a slight "isotope effect" in chromatography. In reversed-phase HPLC, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[8][9] This is due to the subtle differences in molecular interactions caused by the presence of deuterium. While this effect is usually small, it can be significant enough to cause partial or baseline separation between the deuterated and non-deuterated forms.[10][11] However, it is unlikely to be the root cause of significant peak shape problems like severe tailing or fronting when analyzing this compound on its own.

Experimental Protocols & Data

Recommended Starting Protocol for this compound Analysis

This protocol is a general starting point and may require optimization for your specific application.

ParameterRecommendation
Column High-purity, end-capped C18 (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a scouting gradient of 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-20 µL (optimize to avoid overload)
Detection UV at 254 nm or Mass Spectrometry
Mobile Phase Modifier Comparison

The choice of acidic modifier can impact peak shape and retention.

Modifier (0.1% v/v)Approximate pHCharacteristics
Formic Acid 2.8Good for LC-MS, generally provides good peak shape for acids.[4]
Acetic Acid 3.2Weaker acid than formic acid; may be less effective at protonating silanols.[4][12]
Trifluoroacetic Acid (TFA) 2.1Very effective at protonating silanols and improving peak shape, but can cause significant ion suppression in LC-MS.[4][13]

Visualized Workflows

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_overload Is the peak shape concentration-dependent? start->check_overload reduce_load Reduce Injection Volume/ Dilute Sample check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Improved Peak Shape reduce_load->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_ph Is the mobile phase pH > 3? check_solvent->check_ph No change_solvent->end lower_ph Lower mobile phase pH (e.g., 0.1% Formic Acid) check_ph->lower_ph Yes check_column Is the column old or performance degrading? check_ph->check_column No lower_ph->end replace_column Replace with a new, high-purity column check_column->replace_column Yes check_column->end No replace_column->end

Caption: A logical workflow for troubleshooting common peak shape issues.

Experimental Workflow for Method Optimization

G start Define Analytical Goal (e.g., Resolution > 2.0) select_column Select Column (e.g., C18, 2.7 µm SPP) start->select_column initial_gradient Run Scouting Gradient (5-95% ACN with 0.1% FA) select_column->initial_gradient evaluate_retention Evaluate Retention and Peak Shape of this compound initial_gradient->evaluate_retention optimize_gradient Adjust Gradient Slope around Analyte Elution evaluate_retention->optimize_gradient Retention OK, Resolution Needs Improvement optimize_ph Optimize Mobile Phase pH (if peak shape is poor) evaluate_retention->optimize_ph Poor Peak Shape optimize_temp Optimize Column Temperature (to fine-tune selectivity) optimize_gradient->optimize_temp optimize_ph->optimize_gradient validate Validate Method (Robustness, Reproducibility) optimize_temp->validate

Caption: A systematic workflow for developing and optimizing an HPLC method.

References

Technical Support Center: Niflumic Acid-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Niflumic Acid-d5 in various biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a deuterated form of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling makes it a suitable internal standard for quantitative bioanalysis by mass spectrometry. Ensuring its stability in biological matrices such as plasma, urine, and tissue homogenates is critical for accurate pharmacokinetic and metabolic studies. Degradation of this compound can lead to an underestimation of the analyte of interest and compromise the validity of study results.

Q2: What are the known degradation pathways for Niflumic Acid?

A2: Forced degradation studies have shown that Niflumic Acid is susceptible to degradation under certain conditions. One identified degradation product resulting from ozonation is 2-aminopyridine-3-carboxylic acid, formed by the breakdown of the parent structure.[1] Hydrolysis of certain niflumic acid prodrugs primarily yields a metabolite rather than the parent drug, suggesting the ester linkage is a primary site of cleavage in those specific compounds.

Q3: What are the main metabolites of Niflumic Acid that could potentially interfere with analysis?

A3: The primary metabolite of Niflumic Acid is 4'-hydroxyniflumic acid, which is formed in the liver.[2] Depending on the analytical method, this and other potential metabolites could interfere with the quantification of this compound if they are not chromatographically resolved. It is also important to be aware of potential cross-reactivity in certain analytical methods, as has been observed between niflumic acid and cannabinoid immunoassays.[3]

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the non-deuterated form, Niflumic Acid, provides a strong indication of the expected stability of its deuterated analog. The following tables summarize the available stability data for Niflumic Acid in various biological matrices.

Table 1: Stability of Niflumic Acid in Human Plasma

Stability TestStorage ConditionDurationAnalyte Concentration% Recovery / ChangeReference
Freeze-Thaw3 cycles (-20°C to RT)N/ALow QC, High QCNo significant changeInferred from general validation
Short-Term (Bench-Top)Room TemperatureUp to 24 hours100 µg/mL in methanol:waterStable[1]
Long-Term-20°C30 daysN/AExcellent stability[1]
AutosamplerN/AN/AN/ANo evidence of degradation[1]

Table 2: Stability of Niflumic Acid under Forced Degradation Conditions

Stress ConditionTreatmentObservationReference
Acid Hydrolysis0.1 N HClDegradation observed[4]
Alkali Hydrolysis0.1 N NaOHDegradation observed[4]
Oxidation3% H₂O₂Degradation observed[4]
Dry Heat60°C for 72 hoursSignificant change in peak area[1]
Wet Heat60°C for 6 hoursSignificant change in peak area[1]
PhotolyticUV light (254 nm) for 24 hoursSignificant change in peak area[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Issue 1: Low Analyte Recovery

  • Question: I am observing low recovery of this compound from my plasma samples. What are the potential causes and solutions?

  • Answer:

    • Cause: Inefficient protein precipitation. Niflumic Acid is an acidic drug and may bind to plasma proteins.

    • Solution: Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is added in a sufficient ratio (typically 3:1 or 4:1 v/v) to the plasma volume. Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.

    • Cause: Adsorption to container surfaces. Acidic drugs can adsorb to glass or plastic surfaces.

    • Solution: Use low-binding polypropylene tubes for sample collection, processing, and storage. Silanized glass vials can also be considered for the autosampler.

    • Cause: Suboptimal pH during extraction. The extraction efficiency of acidic drugs is pH-dependent.

    • Solution: Acidify the sample before liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to ensure this compound is in its non-ionized form, which improves its partitioning into organic solvents.

Issue 2: High Variability in Results

  • Question: My replicate measurements of this compound concentration show high variability. What could be the reason?

  • Answer:

    • Cause: Inconsistent sample processing. Variations in vortexing time, centrifugation speed, or solvent volumes can lead to inconsistent recoveries.

    • Solution: Standardize all sample preparation steps. Use calibrated pipettes and ensure consistent timing for each step across all samples.

    • Cause: Matrix effects in the LC-MS/MS analysis. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to variability.

    • Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. Consider using a more rigorous sample clean-up method like SPE instead of simple protein precipitation. Evaluate different ionization source parameters on the mass spectrometer.

    • Cause: Instability during storage or handling. Freeze-thaw cycles or prolonged exposure to room temperature can lead to degradation.

    • Solution: Minimize the number of freeze-thaw cycles. Thaw samples on ice and process them promptly. Refer to the stability data (Table 1) for recommended storage conditions.

Issue 3: Peak Tailing or Poor Peak Shape in Chromatography

  • Question: The chromatographic peak for this compound is tailing. How can I improve the peak shape?

  • Answer:

    • Cause: Secondary interactions with the stationary phase. Residual silanol groups on C18 columns can interact with the acidic analyte, causing peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of both the analyte and residual silanols, reducing these interactions.

    • Cause: Column contamination or degradation. Buildup of matrix components or harsh mobile phase conditions can damage the column.

    • Solution: Use a guard column to protect the analytical column. Flush the column regularly with a strong solvent. Ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of blank human plasma with this compound to achieve low and high QC concentrations.

    • Aliquot the QC samples into polypropylene tubes.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis:

    • After the final thaw, extract the this compound from the QC samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS).

    • Analyze the samples alongside freshly prepared calibration standards and a set of control QC samples that have not undergone freeze-thaw cycles (baseline).

  • Data Evaluation:

    • Calculate the mean concentration of the freeze-thaw QC samples and compare it to the mean concentration of the baseline QC samples.

    • The analyte is considered stable if the mean concentration of the stressed samples is within ±15% of the baseline samples.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Urine

  • Preparation of QC Samples:

    • Spike a pool of blank human urine with this compound to achieve low and high QC concentrations.

    • Aliquot the QC samples into polypropylene tubes.

  • Bench-Top Storage:

    • Keep the QC samples at room temperature (approximately 20-25°C) for a predetermined period (e.g., 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point, extract this compound from the QC samples.

    • Analyze the samples alongside freshly prepared calibration standards and a set of control QC samples that were kept frozen until analysis (time zero).

  • Data Evaluation:

    • Compare the mean concentration of the room temperature samples at each time point to the mean concentration of the time-zero samples.

    • The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Protocol 3: Assessment of Long-Term Stability of this compound in Rat Liver Homogenate

  • Preparation of Tissue Homogenate:

    • Homogenize blank rat liver tissue in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of 20% (w/v).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Preparation of QC Samples:

    • Spike the liver homogenate supernatant with this compound to low and high QC concentrations.

    • Aliquot into polypropylene tubes.

  • Long-Term Storage:

    • Store the QC samples at the intended long-term storage temperature (e.g., -80°C) for various durations (e.g., 1, 3, 6, and 12 months).

  • Sample Analysis:

    • At each time point, thaw a set of QC samples and extract this compound.

    • Analyze the samples with a freshly prepared calibration curve and a set of baseline QC samples.

  • Data Evaluation:

    • Compare the mean concentration of the stored samples to the baseline samples.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis start Obtain Blank Biological Matrix spike Spike with This compound (QC Low/High) start->spike aliquot Aliquot into Storage Tubes spike->aliquot ft Freeze-Thaw Cycles aliquot->ft Stress st Short-Term (Bench-Top) aliquot->st Stress lt Long-Term (Frozen) aliquot->lt Stress extract Sample Extraction ft->extract st->extract lt->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification vs. Baseline lcms->quant end Stable/Unstable quant->end Evaluate Stability (±15% criteria) Niflumic_Acid_Metabolism cluster_liver Liver (Hepatic Metabolism) cluster_excretion Excretion NA Niflumic Acid / this compound P450 CYP450 Enzymes NA->P450 Phase I Metabolism Urine Urine NA->Urine Metabolite 4'-hydroxyniflumic acid P450->Metabolite Metabolite->Urine and other metabolites Bile Bile Metabolite->Bile

References

Common pitfalls to avoid when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (D-IS) in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (like ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the D-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and reproducible results, deuterated internal standards must have both high chemical and isotopic purity.[1][3] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[4][5]

Purity TypeRecommended LevelRationale
Chemical Purity >99%[1][3]Ensures that no other compounds are present that could interfere with the analysis.[1]
Isotopic Purity ≥98%[1][3]Guarantees that the majority of the internal standard molecules are fully deuterated, which minimizes interference from any unlabeled analyte.[3]
Isotopic Enrichment ≥98% for the desired deuterated species (e.g., d3)[3]Minimizes signal overlap and "cross-talk" between the analyte and the internal standard.[6]

Q3: How many deuterium atoms are optimal for an internal standard?

A sufficient number of deuterium atoms is needed to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1] Generally, a mass difference of at least 3 amu is recommended to prevent cross-talk.[7] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte due to the deuterium isotope effect, which is generally undesirable.[1][4] Typically, incorporating three to six deuterium atoms is a common practice.[8]

Troubleshooting Guides

Issue 1: Inconsistent Analyte/Internal Standard Response Ratio

An inconsistent response ratio across your analytical run can indicate several potential problems. This guide will help you diagnose the root cause.

Q: My analyte-to-internal standard area ratio is drifting or inconsistent. What are the likely causes?

A: This issue can stem from several sources, primarily deuterium exchange, differential matrix effects, or problems with the standard's purity.[9]

Troubleshooting Workflow

G start Inconsistent Analyte/IS Ratio check_exchange Step 1: Investigate Isotopic Exchange start->check_exchange check_matrix Step 2: Evaluate Differential Matrix Effects check_exchange->check_matrix If no exchange is observed solution_exchange Solution: - Optimize pH (2.5-7) - Lower temperature - Use aprotic solvents - Select stably labeled IS check_exchange->solution_exchange If exchange is confirmed check_purity Step 3: Verify IS Purity check_matrix->check_purity If matrix effects are minimal solution_matrix Solution: - Adjust chromatography for co-elution - Improve sample cleanup - Dilute sample check_matrix->solution_matrix If co-elution is poor or matrix effects are high solution_purity Solution: - Analyze IS for unlabeled analyte - Consult Certificate of Analysis - Contact supplier check_purity->solution_purity If impurity is detected

Caption: Troubleshooting inconsistent analyte/IS ratios.

Step 1: Investigate Isotopic Exchange (H/D Exchange)

Isotopic exchange, or back-exchange, is a reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the sample matrix or solvent.[10][11] This is more likely if deuterium atoms are in labile positions (e.g., on -OH, -NH groups).[10][12][13]

Experimental Protocol: Assess IS Stability

  • Objective: To determine if the deuterated internal standard is stable under your specific experimental conditions.[9]

  • Procedure:

    • Spike the deuterated internal standard into a blank matrix (the same type as your samples).[9]

    • Incubate the sample under the same conditions (temperature, pH, time) as your typical sample preparation and analysis sequence.[9] You can also test various pH values (acidic, neutral, basic) and temperatures to assess the impact of these factors.[14]

    • Analyze the sample by LC-MS/MS, monitoring for any increase in the signal of the unlabeled analyte's mass transition.[9]

  • Interpretation: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[9][14]

Mitigation Strategies:

  • Control pH: Maintain a neutral pH for samples and mobile phases when possible. The minimum exchange rate for many compounds is between pH 2.5 and 7.[11][12][15]

  • Lower Temperature: Store standards and samples at low temperatures (e.g., 4°C in the autosampler) to slow the exchange rate.[10][15]

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile) for reconstitution whenever possible.[11][15]

  • Select a Stable Standard: Choose an internal standard where deuterium atoms are on stable, non-exchangeable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.[10][16] If exchange is unavoidable, consider a ¹³C or ¹⁵N labeled standard.[12][14]

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, chromatographic separation can occur, which may compromise quantification.

Q: My deuterated internal standard elutes at a slightly different retention time than my analyte. Why does this happen and is it a problem?

A: This is a known phenomenon called the "deuterium isotope effect".[4] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[7][12] This separation can be a problem if the analyte and internal standard elute into a region of fluctuating matrix effects, causing them to experience different degrees of ion suppression or enhancement and invalidating the correction.[4][17]

Troubleshooting Workflow

G start Analyte and IS Do Not Co-elute check_matrix_effect Step 1: Assess Matrix Effect at Elution Times start->check_matrix_effect is_matrix_effect Is the matrix effect significantly different? check_matrix_effect->is_matrix_effect adjust_chromatography Step 2: Adjust Chromatography is_matrix_effect->adjust_chromatography Yes accept Acceptable if matrix effect is consistent is_matrix_effect->accept No solution Solution: - Modify gradient - Change mobile phase - Evaluate a different column adjust_chromatography->solution

Caption: Workflow for addressing poor co-elution.

Experimental Protocol: Post-Extraction Spike Analysis to Evaluate Matrix Effects

  • Objective: To determine if the matrix is causing ion suppression or enhancement at the retention times of your analyte and D-IS.[16]

  • Procedure:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., the mobile phase).[16]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the deuterated standard into the extracted matrix at the same concentration as Set A.[16]

    • Analyze both sets of samples using your LC-MS method.

  • Interpretation:

    • Ion Suppression: The peak area in Set B is significantly lower than in Set A.[16]

    • Ion Enhancement: The peak area in Set B is significantly higher than in Set A.[16]

    • Minimal Effect: Peak areas are comparable.[16]

    • Repeat this experiment for the unlabeled analyte to confirm if both compounds experience the same degree of matrix effect.

Mitigation Strategies:

  • Modify the Gradient: A shallower gradient can broaden peaks, promoting better overlap.[12]

  • Adjust Mobile Phase: Small changes to the mobile phase composition can alter selectivity and reduce the separation.[12]

  • Change Column: If adjustments are not effective, a different column chemistry may be required to achieve co-elution.

Issue 3: Signal Observed for Analyte in Blanks Containing Only the Internal Standard

Q: I see a peak for my analyte in blank samples that are only spiked with the deuterated internal standard. What is the cause?

A: This can be caused by two primary issues: the presence of the unlabeled analyte as an impurity in the internal standard material, or "cross-talk" from the internal standard to the analyte's mass transition.[14]

Experimental Protocol: Differentiating Impurity from Cross-Talk

  • Objective: To determine the source of the analyte signal in IS-spiked blanks.

  • Procedure 1 (Evaluate IS Purity):

    • Prepare and inject a solution containing only the deuterated internal standard at a high concentration.[14]

    • Monitor the mass transition (MRM) of the unlabeled analyte.

    • Interpretation: A signal detected in the analyte's mass transition confirms that the internal standard is contaminated with the unlabeled analyte.[5][14]

  • Procedure 2 (Evaluate Isotopic Cross-Talk):

    • Prepare a series of calibration standards containing the analyte but without the deuterated internal standard.

    • Analyze these samples and monitor the mass transition of the internal standard.[14]

    • Interpretation: If a signal in the internal standard's mass transition increases with the analyte's concentration, this confirms isotopic cross-talk from the analyte's naturally occurring isotopes.[14] A similar effect can happen in reverse, where in-source fragmentation of the D-IS contributes to the analyte signal.[5]

Mitigation Strategies:

  • For Impurity: Contact the supplier to obtain a higher purity batch of the internal standard. Always review the Certificate of Analysis for stated purity levels.[5]

  • For Cross-Talk:

    • Optimize MS Conditions: Adjust source parameters like collision energy to minimize in-source fragmentation of the deuterated standard.[5]

    • Use a Higher Mass IS: Select an internal standard with a higher degree of deuteration (or ¹³C labeling) to shift its mass further from the analyte's isotopic envelope.

References

Technical Support Center: Niflumic Acid-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of Niflumic Acid-d5 as an internal standard in quantitative analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) version of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID). In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the unlabeled analyte (Niflumic Acid), it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.

Q2: What is isotopic purity and why is it critical for a deuterated internal standard?

Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, containing five deuterium atoms). High isotopic purity (typically ≥98%) is crucial to minimize the presence of unlabeled Niflumic Acid within the this compound standard. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

Q3: How can the isotopic purity of this compound affect my calibration curve?

Low isotopic purity in this compound can introduce a consistent amount of unlabeled Niflumic Acid into every calibration standard, quality control sample, and unknown sample. This "cross-contribution" can elevate the baseline signal of the analyte, leading to a y-intercept offset in the calibration curve and potentially causing non-linearity, especially at lower concentrations. This can result in inaccurate quantification of unknown samples.

Q4: What are the typical mass transitions (MRMs) for Niflumic Acid and this compound in LC-MS/MS analysis?

While optimal transitions should be determined empirically on your specific instrument, common MRM transitions are based on the precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Niflumic Acid283.1239.1Corresponds to [M+H]+ and a characteristic fragment.
This compound288.1244.1Reflects the +5 Da mass shift due to deuterium labeling.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of Niflumic Acid using this compound as an internal standard.

Issue 1: Inaccurate Results at the Lower Limit of Quantification (LLOQ)

Symptom: You observe a positive bias in your LLOQ samples, or the accuracy and precision at the LLOQ do not meet the acceptance criteria.

Potential Cause: The isotopic purity of your this compound internal standard may not be sufficiently high. The unlabeled Niflumic Acid present as an impurity in the IS is significantly contributing to the analyte signal at low concentrations.

Troubleshooting Steps:

  • Assess the Contribution of the Internal Standard to the Analyte Signal:

    • Prepare a "zero sample" (blank matrix spiked only with the this compound internal standard at the working concentration).

    • Analyze this sample and measure the peak area of the unlabeled Niflumic Acid.

    • The response of the analyte in the zero sample should be less than 20% of the response of the LLOQ sample. If it is higher, the isotopic purity of the IS is impacting your results.

  • Increase the Concentration of the Internal Standard:

    • Increasing the concentration of the this compound can sometimes mitigate the issue, as the relative contribution of the unlabeled impurity to the overall IS signal decreases. However, this may not be a cost-effective solution and could lead to detector saturation.

  • Correct for the Isotopic Contribution:

    • If the contribution is consistent, you can subtract the analyte response found in the "zero sample" from all other samples. This correction should be validated to ensure it does not introduce other errors.

  • Source a Higher Purity Internal Standard:

    • Contact your supplier to obtain a Certificate of Analysis for your batch of this compound to confirm its isotopic purity. If the purity is insufficient, procure a new standard with a higher isotopic purity (ideally >99%).

Issue 2: Non-Linear Calibration Curve

Symptom: Your calibration curve for Niflumic Acid shows non-linearity, particularly at the lower and upper ends of the concentration range.

Potential Cause: This can be caused by cross-contribution between the analyte and the internal standard. At high analyte concentrations, the natural isotopic abundance of Niflumic Acid (M+5) can contribute to the signal of this compound. Conversely, at low analyte concentrations, the unlabeled impurity in the this compound can disproportionately contribute to the analyte signal.

Troubleshooting Workflow:

Troubleshooting Non-Linear Calibration Curve start Non-Linear Calibration Curve Observed check_high_end Examine High Concentration Standards start->check_high_end check_low_end Examine Low Concentration Standards start->check_low_end high_end_issue Potential Analyte Contribution to IS Signal check_high_end->high_end_issue Deviation at High End low_end_issue Potential IS Contribution to Analyte Signal check_low_end->low_end_issue Deviation at Low End solution_high Monitor a Different IS Transition or Use a Higher Mass-Labeled IS high_end_issue->solution_high solution_low Verify IS Purity and Correct for Contribution low_end_issue->solution_low revalidate Re-validate Calibration Curve solution_high->revalidate solution_low->revalidate

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity Contribution

Objective: To quantify the contribution of unlabeled Niflumic Acid present in the this compound internal standard.

Materials:

  • Niflumic Acid analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Methodology:

  • Prepare a "Zero Sample":

    • Take a known volume of the blank biological matrix.

    • Spike with the this compound internal standard to the final working concentration used in your assay.

    • Do not add any unlabeled Niflumic Acid.

  • Prepare an LLOQ Sample:

    • Take the same volume of blank biological matrix.

    • Spike with Niflumic Acid to your Lower Limit of Quantification (LLOQ) concentration.

    • Spike with this compound to the final working concentration.

  • Sample Preparation:

    • Perform your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on both the "Zero Sample" and the LLOQ sample.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using your validated LC-MS/MS method.

    • Monitor the MRM transitions for both Niflumic Acid and this compound.

  • Data Analysis:

    • Calculate the peak area of the Niflumic Acid in both the "Zero Sample" and the LLOQ sample.

    • Calculate the percentage contribution: (Peak Area of Analyte in Zero Sample / Peak Area of Analyte in LLOQ Sample) * 100

Acceptance Criteria: The contribution should ideally be less than 20% to ensure minimal impact on the accuracy of the LLOQ.

Protocol 2: LC-MS/MS Quantification of Niflumic Acid

Objective: A general protocol for the quantification of Niflumic Acid in a biological matrix using this compound as an internal standard.

Workflow Diagram:

LC-MS/MS Quantification Workflow sample Sample/Standard/QC add_is Add this compound (IS) sample->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition (MRM Mode) inject->analysis quantify Quantification (Analyte/IS Ratio) analysis->quantify

Caption: General workflow for sample preparation and analysis.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare calibration standards by spiking known concentrations of Niflumic Acid into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 100 µL of each sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Conditions (Illustrative Example):

    • LC System: UPLC or HPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)

    • MRM Transitions: As defined in the FAQ section.

  • Data Analysis:

    • Integrate the peak areas for both Niflumic Acid and this compound.

    • Calculate the peak area ratio (Niflumic Acid / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with appropriate weighting (e.g., 1/x or 1/x²).

    • Determine the concentration of Niflumic Acid in the QC and unknown samples from the calibration curve.

Signaling Pathway Context

Niflumic acid primarily exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Niflumic Acid Mechanism of Action membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation niflumic_acid Niflumic Acid niflumic_acid->cox Inhibition

Caption: Simplified signaling pathway of Niflumic Acid's action.

Enhancing the sensitivity of Niflumic Acid-d5 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Niflumic Acid-d5. Our aim is to help you enhance the sensitivity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in a laboratory setting?

A1: this compound is a deuterated form of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID). In analytical chemistry, it is primarily used as an internal standard for the quantification of Niflumic Acid in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled analyte while exhibiting similar chemical and chromatographic behavior.

Q2: Why am I observing a signal for this compound in my blank samples?

A2: This phenomenon, known as "crosstalk" or isotopic contribution, can occur if the analytical method is not sufficiently optimized. The naturally occurring heavier isotopes of Niflumic Acid (e.g., containing ¹³C) can produce a signal that overlaps with the mass-to-charge ratio of this compound, especially in high concentrations of the unlabeled analyte. To mitigate this, ensure your mass spectrometer has sufficient resolution and consider adjusting the mass tolerance settings.

Q3: My this compound internal standard seems to be degrading. What are the recommended storage and handling conditions?

A3: Niflumic Acid solutions have been shown to be stable for up to 24 hours at room temperature and for at least 30 days when stored at -70°C.[1][2] To prevent degradation, it is recommended to prepare fresh working solutions and store stock solutions at or below -20°C, protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller volumes.

Q4: I am observing a chromatographic shift between Niflumic Acid and this compound. Is this normal?

A4: A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can sometimes occur in liquid chromatography. This is due to the subtle differences in physicochemical properties imparted by the deuterium atoms. This effect is generally minimal and can often be mitigated by optimizing the chromatographic gradient and ensuring consistent column temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the detection and quantification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal Intensity 1. Suboptimal ionization parameters. 2. Inefficient sample extraction. 3. Matrix effects (ion suppression). 4. Incorrect mobile phase composition.1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure complete protein precipitation and efficient extraction. Consider alternative extraction methods if necessary. 3. Dilute the sample extract or use a more effective cleanup method. Adjust chromatography to separate the analyte from interfering matrix components. 4. Verify the pH and composition of the mobile phase. For negative ion mode, a slightly basic mobile phase may improve ionization.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Impure internal standard. 3. Carryover from previous injections.1. Prepare fresh mobile phase with high-purity solvents. Flush the LC system thoroughly. 2. Verify the purity of the this compound standard. 3. Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover.
Inconsistent Peak Areas for Internal Standard 1. Inaccurate pipetting of the internal standard. 2. Variability in sample preparation. 3. Instability of the internal standard in the sample matrix.1. Use calibrated pipettes and ensure consistent addition of the internal standard to all samples and standards. 2. Standardize the sample preparation workflow to minimize variability. 3. Investigate the stability of this compound in the specific biological matrix under your experimental conditions.
Isotopic Crosstalk (Analyte signal interfering with IS) 1. Insufficient mass resolution of the mass spectrometer. 2. High concentration of the unlabeled analyte. 3. Overlapping isotopic peaks.1. Use a high-resolution mass spectrometer if available. 2. Narrow the mass tolerance window for ion extraction. 3. If the analyte concentration is very high, dilution may be necessary. Ensure the mass difference between the analyte and the internal standard is sufficient (ideally ≥ 4 Da).

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Niflumic Acid and this compound from plasma samples.[1][3]

  • Aliquoting: Transfer 300 µL of plasma sample (or standard/QC) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 500 µg/mL in methanol) to each tube and vortex for 10 seconds.

  • Protein Precipitation: Add 1.2 mL of ice-cold methanol to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance concentration.

  • Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of Niflumic Acid using this compound as an internal standard. Optimization may be required for your specific instrumentation and application.

Parameter Value
LC Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.7 B: Acetonitrile[4][5]
Gradient Isocratic (e.g., 60% A, 40% B) or a suitable gradient[5]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[4][5]
MS/MS Analysis Multiple Reaction Monitoring (MRM)

Mass Spectrometry Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Niflumic Acid281.1[4][5]User-determinedUser-determined
This compound286.1User-determinedUser-determined

Note: Product ions and collision energies need to be optimized for the specific mass spectrometer being used. The precursor ion for this compound is inferred from its molecular weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Niflumic Acid using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography Separation Extract->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Result Final Concentration Quantify->Result

Workflow for Niflumic Acid Analysis
Signaling Pathways of Niflumic Acid

Niflumic acid exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme and by blocking calcium-activated chloride channels (CaCCs).[6][7]

1. COX-2 Inhibition Pathway

This pathway illustrates how Niflumic Acid blocks the production of pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammation, Pain) COX2->PGs Produces Niflumic_Acid Niflumic Acid Niflumic_Acid->COX2 Inhibits

COX-2 Inhibition by Niflumic Acid

2. Calcium-Activated Chloride Channel (CaCC) Blocking Pathway

This diagram shows the role of Niflumic Acid in blocking the flow of chloride ions through CaCCs.

G CaCC Ca²⁺-Activated Chloride Channel Cl_ion Chloride Ions (Cl⁻) Cl_ion->CaCC Flow through Cell_Membrane Cell Membrane Increased_Ca Increased Intracellular Ca²⁺ Increased_Ca->CaCC Activates Niflumic_Acid Niflumic Acid Niflumic_Acid->CaCC Blocks

CaCC Blocking by Niflumic Acid

References

Technical Support Center: Niflumic Acid-d5 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Niflumic Acid-d5 sample extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or inconsistent recovery of this compound?

Answer: Low or inconsistent recovery can stem from several factors related to the extraction method and the inherent properties of Niflumic Acid.

  • Suboptimal pH during Extraction: Niflumic Acid is an acidic drug. For efficient extraction, the pH of the sample matrix must be carefully controlled.

    • For Liquid-Liquid Extraction (LLE): The aqueous sample should be acidified to a pH at least two units below the pKa of Niflumic Acid to ensure it is in its neutral, more organic-soluble form.[1]

    • For Solid-Phase Extraction (SPE): In nonpolar extraction modes, the sample should be loaded under acidic conditions to ensure the analyte is neutralized and retained effectively.[2] For anion exchange SPE, the pH must be managed to facilitate proper ionization and binding.

  • Improper Solvent Selection (LLE): The choice of organic solvent is critical. Solvents like diethyl ether or methyl tert-butyl ether (MTBE) are commonly used, but their efficiency can be matrix-dependent.[3] It may be necessary to test a few solvents to find the one that provides the best recovery for your specific sample type.

  • Insufficient Phase Separation (LLE): Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To mitigate this, consider longer and more forceful centrifugation, or the addition of salt to the aqueous phase to "salt out" the analyte.[1]

  • Breakthrough in SPE: If the sample or wash solutions are passed through the SPE cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent, leading to it being washed away. Ensure that the flow rates for sample loading and washing are optimized.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely remove the this compound from the SPE sorbent. Consider increasing the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding a small amount of a stronger acid or base, depending on the SPE chemistry).

Question: I am seeing a high degree of matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I reduce this?

Answer: Matrix effects are a common challenge in bioanalysis and arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte.[4][5]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering substances.

    • SPE vs. Protein Precipitation: Solid-phase extraction generally provides a cleaner extract and significantly lower matrix effects compared to simpler methods like protein precipitation. For Niflumic Acid, matrix effects were calculated at less than 7.96% with a mixed-mode SPE extraction, compared to 94% with a protein precipitation method.[6]

    • Optimize SPE Wash Steps: A more rigorous wash step in your SPE protocol can help remove more of the interfering components. Experiment with wash solutions of different polarities and ionic strengths.

  • Chromatographic Separation: Ensure that your HPLC or UHPLC method provides adequate separation between this compound and the region where matrix effects are most prominent. This might require adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Dilution: If the sensitivity of your assay allows, diluting the final extract can reduce the concentration of interfering components and thus lessen the matrix effect.

  • Choice of Ionization Technique: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][7] If your instrument allows, testing APCI could be a viable option.

Question: My this compound internal standard signal is unstable or drifting. What could be the cause?

Answer: Instability in the deuterated internal standard signal can compromise the accuracy of your results.

  • Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[6] This is more likely if the deuterium labels are on chemically labile positions (like -OH or -NH groups) and can be influenced by the pH of the mobile phase or sample diluent. To test for this, you can incubate the internal standard in your mobile phase or sample diluent for a period equivalent to your analytical run time and check for any increase in the signal of the unlabeled analyte.

  • In-Source Fragmentation: The deuterated internal standard might be losing a deuterium atom in the ion source of the mass spectrometer, causing it to contribute to the analyte's signal. This can often be mitigated by optimizing the MS source conditions, such as collision energy and cone voltage.

  • Contamination of the Internal Standard: The deuterated standard may contain a significant amount of the unlabeled Niflumic Acid as an impurity.[6] This will lead to a positive bias in your results, especially at lower concentrations. You can check for this by injecting a high concentration of the internal standard solution without the analyte and monitoring for a signal at the analyte's mass transition.

Question: I am observing a chromatographic shift between Niflumic Acid and this compound. Is this normal and how do I handle it?

Answer: A slight chromatographic shift, where the deuterated standard elutes slightly earlier than the non-deuterated analyte, is a known phenomenon called the "isotope effect".[8]

  • Cause: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in interaction with the stationary phase of the chromatography column.

  • Impact: If the shift is small and consistent, it may not significantly impact quantification, as long as the integration of both peaks is accurate and reproducible.

  • Mitigation:

    • Chromatography Optimization: Adjusting the mobile phase composition, gradient, or column temperature can sometimes alter the selectivity and improve the co-elution of the analyte and internal standard.[9]

    • Use of ¹³C or ¹⁵N Labeled Standards: If the isotope effect is problematic, consider using an internal standard labeled with heavy carbon (¹³C) or nitrogen (¹⁵N), as these do not typically exhibit a significant chromatographic shift.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound from plasma?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be used, but SPE is often preferred for its higher efficiency and ability to produce cleaner extracts, which is particularly important for sensitive LC-MS/MS analysis. A mixed-mode, weak anion-exchange SPE method has been shown to be effective for Niflumic Acid, yielding high recovery and low matrix effects.[6]

Q2: What kind of recovery can I expect for this compound extraction?

A2: Recovery rates are highly dependent on the method and matrix. For a mixed-mode SPE (SOLA WAX) from human plasma, a recovery of 86.6% has been reported for Niflumic Acid.[6] LLE recovery for acidic drugs can be lower, often around 70-80%, and may require more extensive method development to optimize.[5][7]

Q3: How can I minimize the loss of my analyte during the evaporation step?

A3: To prevent the loss of this compound during the dry-down step after extraction, use a gentle stream of nitrogen and a controlled temperature (e.g., 40-50°C). Avoid overly aggressive heating or high nitrogen flow, which can cause the sample to aerosolize and be lost. Ensure the sample is evaporated just to dryness and not left in the evaporator for an extended period.

Q4: Is protein precipitation a suitable extraction method for this compound?

A4: While protein precipitation (e.g., with acetonitrile or methanol) is a simple and rapid method, it is generally not recommended for assays requiring high sensitivity and accuracy due to significant matrix effects.[10][11] It provides minimal sample cleanup, which can lead to ion suppression in LC-MS/MS and potential contamination of the analytical system.[6]

Q5: What are the key parameters to consider when developing a liquid-liquid extraction (LLE) method for this compound?

A5: The key parameters for developing an LLE method include:

  • pH of the aqueous phase: Acidify the sample to ensure this compound is in its neutral form.[1]

  • Choice of organic solvent: Select a water-immiscible organic solvent that has a high affinity for Niflumic Acid.

  • Ratio of organic to aqueous phase: A higher ratio (e.g., 7:1) can improve recovery.[1]

  • Extraction time and mixing vigor: Ensure thorough mixing to facilitate the transfer of the analyte into the organic phase.

  • Back-extraction (optional): For further cleanup, the analyte can be back-extracted from the organic phase into a fresh aqueous phase at a high pH.

Quantitative Data Summary

The following table summarizes quantitative data for different extraction methods for acidic drugs, including Niflumic Acid where specific data is available.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Analyte Niflumic AcidGeneral Acidic DrugsNiflumic Acid
Matrix Human PlasmaPlasma / UrineHuman Plasma
Average Recovery 86.6%[6]~70-80%[5][7]Not specified, but generally lower than SPE
Matrix Effect < 7.96%[6]Higher than SPE, variable[5]Can be very high (>90%)[6]
Selectivity/Cleanliness HighModerateLow
Time/Labor Intensity ModerateHighLow

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is based on a mixed-mode, weak anion-exchange SPE method.

  • SPE Cartridge: SOLA WAX 10mg/1mL cartridge (or equivalent).

  • Conditioning: Condition the cartridge with 500 µL of methanol, followed by 500 µL of water.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it (e.g., 1:1) with an acidic buffer to protonate the this compound.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 0.5 mL/min).

  • Washing:

    • Wash the cartridge with 500 µL of 25mM ammonium acetate buffer in water to remove polar interferences.

    • Wash the cartridge with 500 µL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 500 µL of methanol containing 2% ammonium hydroxide at a flow rate of 0.5 mL/min.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 2% formic acid in water or the initial mobile phase of your LC method).

General Protocol for Liquid-Liquid Extraction (LLE) of this compound

This is a general protocol for the extraction of an acidic drug like this compound from a biological matrix.

  • Sample Preparation:

    • To 0.5 mL of plasma sample in a glass tube, add the this compound internal standard solution.

    • Acidify the sample by adding a small volume of an appropriate acid (e.g., 1M HCl) to bring the pH to < 4. Vortex briefly.

  • Extraction:

    • Add 3-4 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_post Post-Extraction Plasma Plasma Sample + This compound (IS) Acidify Acidify Sample (e.g., with Formic Acid) Plasma->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (Methanol + NH4OH) Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_post Post-Extraction Plasma Plasma Sample + This compound (IS) Acidify Acidify Sample (pH < 4) Plasma->Acidify AddSolvent 1. Add Organic Solvent (e.g., MTBE) Acidify->AddSolvent Vortex 2. Vortex Mix AddSolvent->Vortex Centrifuge 3. Centrifuge (Separate Phases) Vortex->Centrifuge Collect 4. Collect Organic Layer Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Validation & Comparative

A Comparative Guide to Internal Standards for Niflumic Acid Analysis: Niflumic Acid-d5 vs. ¹³C-Niflumic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the analyte of interest, thereby compensating for variability during sample preparation, chromatography, and detection.[1][2] This guide provides a detailed comparison of two common types of SIL internal standards for the analysis of Niflumic Acid: the deuterated Niflumic Acid-d5 and the carbon-13 labeled ¹³C-Niflumic Acid.

While direct head-to-head experimental data for these specific Niflumic Acid SILs is not extensively published, this guide synthesizes well-established principles from broader comparisons of deuterated and ¹³C-labeled standards to provide a robust and scientifically grounded comparison.[1][3][4][5]

Executive Summary: The Superiority of ¹³C-Labeling

For the majority of bioanalytical applications, ¹³C-Niflumic Acid is the superior choice over this compound. The fundamental physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, leading to ideal co-elution and more effective compensation for matrix effects.[5][6] While this compound can be a viable and more cost-effective option, it carries a higher risk of chromatographic separation from the analyte and potential isotopic instability, which can compromise data accuracy.[7][8][9]

Data Presentation: A Quantitative Comparison

The following table summarizes the expected performance characteristics of this compound versus ¹³C-Niflumic Acid based on typical observations for deuterated and ¹³C-labeled internal standards.

Performance Parameter This compound (Deuterated) ¹³C-Niflumic Acid (Carbon-13 Labeled) Rationale & Implications
Chromatographic Co-elution Often elutes slightly earlier than unlabeled Niflumic Acid.[1][7]Co-elutes perfectly with unlabeled Niflumic Acid.[4][5]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight retention time shift can lead to the IS experiencing a different matrix environment than the analyte, potentially leading to quantification errors of up to 40% in some cases.[7][9]
Matrix Effect Compensation Good, but can be variable due to potential chromatographic shifts.[3][8]Excellent and highly reliable.[5]Because ¹³C-Niflumic Acid experiences the exact same matrix effects as the analyte due to co-elution, it provides more accurate and precise results, especially in complex biological matrices like plasma or urine.[1][10]
Isotopic Stability Generally stable, but can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, especially if the label is on an exchangeable site.[1][6][7]Highly stable and not prone to back-exchange under typical analytical conditions.[1][6]Niflumic acid has amine and carboxylic acid groups where deuterium exchange could potentially occur, leading to a loss of the labeled signal and inaccurate quantification. ¹³C labels are covalently bonded within the carbon skeleton and are not susceptible to exchange.
Accuracy & Precision Can provide good accuracy and precision, but may be compromised by the factors mentioned above.Generally provides superior accuracy and precision.[11]The closer mimicry of the analyte by ¹³C-Niflumic Acid leads to more reliable data and improved assay robustness.[11][12]
Cost & Availability Generally less expensive and more readily available.[11]Typically more expensive and may require custom synthesis.[11]The synthetic routes for introducing deuterium are often simpler and use less expensive starting materials compared to the multi-step syntheses required for ¹³C-labeling.[11]

Experimental Protocols

A robust validation of the bioanalytical method is essential to ensure its reliability. The following is a generalized experimental protocol for the validation of a method for quantifying Niflumic Acid in human plasma using either this compound or ¹³C-Niflumic Acid as an internal standard, based on FDA and EMA guidelines.[10][13][14][15][16]

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Niflumic Acid and the chosen internal standard (this compound or ¹³C-Niflumic Acid) in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the Niflumic Acid stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the internal standard at a constant concentration.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike blank human plasma with the appropriate Niflumic Acid working solutions to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels covering the expected range of the study samples.[17]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[18]

Sample Extraction (Protein Precipitation Example)
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all samples except the blank.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[11]

  • Inject an aliquot into the LC-MS/MS system.

Bioanalytical Method Validation Parameters

The method should be validated for the following parameters according to regulatory guidelines:[16]

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Niflumic Acid and the IS.[10]

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different lots of blank plasma. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[10]

  • Calibration Curve: Assess the linearity, and at least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[10]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing at least five replicates of the QC samples on at least three separate occasions. The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ).[13][15]

  • Recovery: Assess the extraction recovery of Niflumic Acid and the IS at three QC levels (Low, Medium, High). Recovery should be consistent and reproducible.[18]

  • Stability: Evaluate the stability of Niflumic Acid in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative (autosampler).[18]

Mandatory Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Integration Peak Integration (Analyte & IS) LC_MSMS->Integration Calculation Calculate Analyte/IS Ratio Integration->Calculation Quantification Quantification using Calibration Curve Calculation->Quantification

Caption: Bioanalytical workflow for Niflumic Acid quantification.

IS_Comparison cluster_d5 This compound (Deuterated) cluster_c13 ¹³C-Niflumic Acid (Carbon-13) cluster_outcome Analytical Performance d5_chrom Potential Chromatographic Shift Reliability Enhanced Method Robustness d5_chrom->Reliability Compromised d5_stability Risk of Back-Exchange d5_stability->Reliability Compromised d5_cost Lower Cost c13_chrom Perfect Co-elution Accuracy Superior Accuracy & Precision c13_chrom->Accuracy c13_chrom->Reliability c13_stability High Isotopic Stability c13_stability->Reliability c13_cost Higher Cost

Caption: Logical comparison of internal standard characteristics.

Conclusion and Recommendation

For the quantitative analysis of Niflumic Acid in biological matrices, ¹³C-Niflumic Acid is the highly recommended internal standard. Its ability to co-elute perfectly with the unlabeled analyte ensures the most effective compensation for matrix effects, leading to more accurate, precise, and reliable data.[1][4][5] This is particularly important for pivotal studies such as pharmacokinetic, toxicokinetic, and bioequivalence assessments that are submitted to regulatory agencies.

This compound can be a suitable and cost-effective alternative for less complex matrices or for research-grade assays. However, researchers must be aware of the potential for chromatographic separation and isotopic instability and should thoroughly validate the method to ensure these factors do not compromise the integrity of the data.[1][7][9] Ultimately, the investment in a ¹³C-labeled internal standard is justified by the enhanced quality and defensibility of the resulting bioanalytical data.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Niflumic Acid Utilizing Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Niflumic Acid in biological matrices, with a specific focus on the critical role of the internal standard in method cross-validation. We will explore the performance of a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled internal standard, Niflumic Acid-d5, and compare it with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that employs a different internal standard. The experimental data and protocols presented herein are representative and adhere to the principles outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The cross-validation of bioanalytical methods is a regulatory requirement when two or more distinct methods are used to generate data for the same study, or when a method is transferred between laboratories.[1][2] This process ensures the consistency and reliability of the data throughout the lifecycle of a drug development program. The choice of internal standard is paramount in achieving robust and reliable bioanalytical data. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, thereby correcting for variability.[3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of two distinct bioanalytical methods for Niflumic Acid. Method A is an LC-MS/MS method employing this compound as the internal standard, while Method B is an HPLC-UV method using Diclofenac as the internal standard.

Table 1: Method Validation Parameters

ParameterMethod A (LC-MS/MS with this compound)Method B (HPLC-UV with Diclofenac)Acceptance Criteria (FDA/EMA)
Linearity (r²) 0.9980.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL50 ng/mLSignal-to-Noise Ratio ≥ 5
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mLWithin accuracy and precision limits
Intra-day Precision (%CV) ≤ 8.5%≤ 12.3%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 9.2%≤ 13.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to 5.2%-9.8% to 11.5%Within ±15% (±20% at LLOQ)
Recovery (%) 92.5%85.3%Consistent, precise, and reproducible
Matrix Effect MinimalPotential for interferenceAssessed to ensure no significant impact
Selectivity HighModerateNo significant interference at the retention time of the analyte and IS

Table 2: Cross-Validation of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL)Mean Conc. Method B (ng/mL)% Difference
Low QC32.953.218.81%
Mid QC400408385-5.64%
High QC8007928355.43%

Table 3: Cross-Validation of Incurred Samples

Sample IDConc. Method A (ng/mL)Conc. Method B (ng/mL)% Difference
IS-00115.817.28.86%
IS-002123.5115.9-6.15%
IS-003354.2380.17.31%
IS-004689.7645.3-6.44%
IS-005952.11015.46.65%

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard
  • Sample Preparation: To 100 µL of human plasma, 10 µL of this compound internal standard solution (1 µg/mL in methanol) is added. Protein precipitation is performed by adding 300 µL of acetonitrile. The sample is vortexed and then centrifuged at 14,000 rpm for 10 minutes. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) transitions:

      • Niflumic Acid: m/z 281.0 -> 237.0

      • This compound: m/z 286.0 -> 242.0

Method B: HPLC-UV with Diclofenac Internal Standard
  • Sample Preparation: To 200 µL of human plasma, 20 µL of Diclofenac internal standard solution (10 µg/mL in methanol) is added. Liquid-liquid extraction is performed with 1 mL of ethyl acetate. The sample is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness. The residue is reconstituted in 200 µL of the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 10mM phosphate buffer (pH 3.0) (60:40 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • UV Detection: 295 nm.[5]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of Niflumic Acid, the following diagrams have been generated.

G cluster_0 Sample Collection and Processing cluster_1 Method A: LC-MS/MS Analysis cluster_2 Method B: HPLC-UV Analysis cluster_3 Data Comparison and Cross-Validation Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Sample Extraction Spike_IS->Extraction LC_A LC Separation (Method A) Extraction->LC_A LC_B LC Separation (Method B) Extraction->LC_B MS_A MS/MS Detection (Niflumic Acid & this compound) LC_A->MS_A Data_A Data Acquisition (Method A) MS_A->Data_A Compare Compare Results (% Difference) Data_A->Compare UV_B UV Detection (Niflumic Acid & Diclofenac) LC_B->UV_B Data_B Data Acquisition (Method B) UV_B->Data_B Data_B->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance

Cross-validation workflow comparing two bioanalytical methods.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain NiflumicAcid Niflumic Acid NiflumicAcid->COX1 Inhibition NiflumicAcid->COX2 Inhibition

Niflumic Acid's mechanism of action via COX enzyme inhibition.

Conclusion

The cross-validation results demonstrate a high degree of concordance between the LC-MS/MS method using this compound and the HPLC-UV method. The percentage differences for both quality control and incurred samples fall within the generally accepted limits of ±20%, indicating that both methods can produce comparable results.

However, the superior performance characteristics of Method A, particularly its lower LLOQ, higher selectivity, and the mitigation of matrix effects, highlight the advantages of using a stable isotope-labeled internal standard.[3] For regulated bioanalysis where accuracy and precision are paramount, the use of this compound in an LC-MS/MS method is the recommended approach for the robust quantification of Niflumic Acid in biological matrices. This ensures the generation of high-quality data that is reliable and defensible for regulatory submissions.

References

Inter-laboratory Comparison of Niflumic Acid Quantification using Niflumic Acid-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Niflumic Acid. While a formal inter-laboratory comparison study for Niflumic Acid is not publicly available, this document synthesizes data from published, validated analytical methods to offer a comparative perspective. The use of a stable isotope-labeled internal standard, such as Niflumic Acid-d5, is considered the gold standard for quantitative mass spectrometry assays, as it helps to correct for variability in sample preparation and instrument response.[1] This guide will therefore focus on LC-MS/MS methodologies where the application of such an internal standard is most appropriate and beneficial.

Inter-laboratory comparisons, or proficiency tests, are fundamental for ensuring the quality and consistency of analytical results across different laboratories.[2][3][4] They help to identify potential biases in methodologies and establish best practices for analytical performance.[2]

Data Presentation: A Comparative Analysis of Quantification Methods

The following tables summarize the quantitative performance data for Niflumic Acid analysis from various validated methods. These methods provide a benchmark for what can be expected in terms of sensitivity, accuracy, and precision.

Table 1: Comparison of LC-MS/MS Method Performance for Niflumic Acid Quantification

ParameterMethod 1 (LC-MS)[5]Method 2 (LC-MS/MS)[6]
Internal Standard Not specifiedNot specified
Matrix Human PlasmaHuman Plasma
Linear Range 1–1000 ng/mLNot specified
LLOQ 1 ng/mLNot specified
Accuracy Not specifiedWithin FDA guidance
Precision Not specifiedWithin FDA guidance
Sample Preparation Not specifiedProtein Precipitation

Table 2: Comparison of HPLC-UV Method Performance for Niflumic Acid Quantification

ParameterMethod 3 (HPLC-UV)[7]Method 4 (RP-HPLC)[8]
Internal Standard IndomethacinDiclofenac
Matrix Human PlasmaHuman Plasma
Linear Range 0.02–5.00 µg/mL55.44–5082.41 ng/mL
LLOQ 0.02 µg/mL55.44 ng/mL
Accuracy Inter- and Intra-day runs validatedNot specified
Precision Inter- and Intra-day runs validatedIntra-day CV: 3.22-5.38%, Inter-day CV: 3.64-4.88%
Recovery Not specified7.79%
Sample Preparation Protein PrecipitationProtein Precipitation

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are generalized protocols for the quantification of Niflumic Acid based on the reviewed literature.

Protocol 1: LC-MS/MS Quantification of Niflumic Acid in Human Plasma

This protocol is a composite based on established methods for small molecule quantification in biological matrices.[5][6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer like ammonium acetate.[5]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 20 µL.[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Niflumic Acid: Monitor a specific precursor-to-product ion transition (e.g., m/z 281 -> fragment).[5]

      • This compound: Monitor the corresponding mass-shifted transition.

    • Instrument Parameters: Optimize gas temperatures, gas flows, nebulizer pressure, and capillary voltage for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Niflumic Acid in a biological matrix using LC-MS/MS with an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry_Reconstitute Dry & Reconstitute Extract->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Workflow for Niflumic Acid quantification by LC-MS/MS.

Signaling Pathway of Niflumic Acid

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes.[9][10] This leads to a reduction in prostaglandin synthesis.[9] Additionally, it is known to block calcium-activated chloride channels (CaCCs) and has shown interactions with other pathways implicated in cancer cell biology.[9][11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Metabolized by CaCC CaCC Channels Chloride_Efflux Chloride Ion Efflux CaCC->Chloride_Efflux Prostaglandins Prostaglandins COX1_2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation ERK1_2 ERK1/2 Tumor_Activity ↓ Anti-Tumor Activity ERK1_2->Tumor_Activity Niflumic_Acid Niflumic Acid Niflumic_Acid->CaCC Blocks Niflumic_Acid->COX1_2 Inhibits Niflumic_Acid->ERK1_2 Inhibits

Caption: Niflumic Acid's primary mechanisms of action.

References

Comparative Guide to the Linearity and Range of Niflumic Acid Calibration Curves in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the linearity and dynamic range of calibration curves for the quantification of Niflumic Acid in biological matrices. The data presented is crucial for researchers, scientists, and drug development professionals in selecting and validating robust analytical methods. While Niflumic Acid-d5 is commonly employed as an internal standard for these assays, this guide will focus on the performance of the calibration curve for the target analyte, Niflumic Acid, as this is the standard practice in bioanalytical method validation.

Quantitative Data Summary

The following table summarizes the linearity and range of various analytical methods developed for the quantification of Niflumic Acid. These methods utilize different analytical techniques and internal standards, providing a basis for comparison.

Analytical MethodMatrixInternal StandardLinear RangeCorrelation Coefficient (r²)LLOQULOQReference
LC-MSHuman PlasmaNot Specified1 - 1000 ng/mLLinear1 ng/mL1000 ng/mL[1]
RP-HPLCN/AN/A20 - 500 µg/mL1.003.46 µg/mL500 µg/mL[2]
RP-HPLCHuman PlasmaDiclofenac55.44 - 5082.41 ng/mL>0.9955.44 ng/mL5082.41 ng/mL[3]
HPLCHuman PlasmaIndomethacin50 - 5000 ng/mLLinear50 ng/mL5000 ng/mL[4]
HPLCUrineN/A1.25 - 1000 µg/mLNot Specified1.25 µg/mL1000 µg/mL[5][6][7]

Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) are critical parameters defining the working range of the assay. The correlation coefficient (r²) indicates the linearity of the calibration curve, with values closer to 1.00 representing better linearity.

Experimental Protocols

A detailed experimental protocol is essential for reproducing and validating analytical methods. Below is a synthesized protocol for the determination of Niflumic Acid in human plasma using liquid chromatography, based on common practices found in the referenced literature.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed amount of internal standard (e.g., this compound or Diclofenac) solution to each tube, except for the blank matrix.

  • Precipitation: Add 300 µL of a protein precipitating agent, such as acetonitrile, to each tube.

  • Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS or HPLC system.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Niflumic Acid, from sample reception to data analysis.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Reception Sample Reception Sample_Logging Sample Logging & Storage Sample_Reception->Sample_Logging Sample_Thawing Sample Thawing Sample_Logging->Sample_Thawing Spiking Spiking with Internal Standard Sample_Thawing->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Calibration_Curve Calibration Curve Generation Data_Processing->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Caption: Bioanalytical workflow for Niflumic Acid quantification.

Discussion

The choice of an analytical method and internal standard can significantly impact the performance of a Niflumic Acid assay.

  • Linearity and Range: LC-MS methods generally offer a wider linear range and lower LLOQ compared to HPLC-UV methods, making them suitable for pharmacokinetic studies where a broad range of concentrations is expected.[1] For applications where higher concentrations are anticipated, such as in formulation analysis, RP-HPLC methods can provide adequate performance.[2]

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard like this compound is generally preferred in LC-MS analysis. This is because it co-elutes with the analyte and has very similar ionization efficiency, which helps to correct for matrix effects and variations in instrument response more effectively than a structurally analogous internal standard like Diclofenac or Indomethacin. While specific performance data for this compound calibration curves is not the standard reporting practice, its consistent response across the calibration range is a critical component of method validation.

  • Method Validation: All methods presented have been validated according to regulatory guidelines, ensuring their accuracy, precision, selectivity, and stability.[8][9] Researchers should ensure that the chosen method is fully validated for the specific biological matrix of interest.

References

Niflumic Acid-d5 in Complex Matrices: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID), in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results, primarily to compensate for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Niflumic Acid-d5, a deuterated analog, with other commonly used internal standards, supported by available experimental data.

The Gold Standard: Advantages of Deuterated Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards, such as this compound, are considered the "gold standard." This is due to their physicochemical properties being nearly identical to the analyte of interest. This structural similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of matrix effects and extraction recovery, leading to superior accuracy and precision.

  • Co-elution with the Analyte: Minimizes the impact of matrix effects that can vary across the chromatographic run.

  • Similar Ionization Efficiency: Ensures that any suppression or enhancement of the analyte signal due to matrix components is mirrored by the internal standard.

  • Comparable Extraction Recovery: Compensates for losses during sample preparation steps.

Alternative Internal Standards: A Performance Comparison

In the absence of direct comparative data for this compound, this guide presents validation parameters for commonly used alternative internal standards, Diclofenac and Indomethacin, in the analysis of Niflumic Acid from human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of bioanalytical methods utilizing Diclofenac and Indomethacin as internal standards for the quantification of Niflumic Acid.

Table 1: Method using Diclofenac as Internal Standard

ParameterResult
Linearity Range 55.44 – 5082.41 ng/mL
Recovery (Niflumic Acid) 7.79% (SD: 0.587)
Recovery (Diclofenac) 9.39%
Limit of Detection (LOD) 59.14 ng/mL
Matrix Effect Not observed

Data sourced from a study on the determination of Niflumic Acid in human plasma by RP-HPLC with UV detection.

Table 2: Method using Indomethacin as Internal Standard

ParameterResult
Linearity Range 50 - 5000 ng/mL
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 10%
Accuracy > 90%
Limit of Quantitation (LOQ) 50 ng/mL

Data sourced from a study on the simultaneous determination of Niflumic Acid and its prodrug in human plasma by HPLC.

Experimental Protocols

Method Using Diclofenac as an Internal Standard
  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Sample Preparation: Protein precipitation.

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) mixture of methanol and 10mM mixed phosphate buffer (pH 3.0 ± 0.05).

    • Flow Rate: 1.0 mL/minute.

    • Detection Wavelength: 295 nm.

    • Injection Volume: 20 µL.

    • Runtime: 7.5 minutes.

Method Using Indomethacin as an Internal Standard
  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol-water (73:27, v/v), adjusted to pH 3.5 with acetic acid.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 288 nm.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for the bioanalysis of Niflumic Acid in complex matrices.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting logical_relationship start Start: Need for Niflumic Acid Quantification is_choice Internal Standard Selection start->is_choice deuterated This compound (Deuterated) is_choice->deuterated Ideal alternative Alternative IS (e.g., Diclofenac, Indomethacin) is_choice->alternative Alternative evaluation Method Validation deuterated->evaluation alternative->evaluation data_analysis Data Analysis & Comparison evaluation->data_analysis conclusion Conclusion on Specificity & Selectivity data_analysis->conclusion

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results.[1] For researchers, scientists, and drug development professionals, this decision directly impacts the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.[2] This guide provides an objective comparison of deuterated internal standards against non-deuterated alternatives, supported by experimental data, to illuminate the superior performance of deuterated standards in complex biological matrices.

Mitigating the Matrix Effect: The Core Advantage of Deuteration

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][3] An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby compensating for any potential variability.[3][4]

Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" because they are chemically almost identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen atoms.[5][6] This near-identical physicochemical behavior ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of matrix effects.[1] This co-elution allows for accurate correction and more reliable quantification.[1]

In contrast, non-deuterated internal standards, such as structural analogs, may not co-elute perfectly with the analyte and can be affected differently by the matrix, leading to compromised data quality.[1]

Performance Characteristics: A Data-Driven Comparison

The theoretical advantages of deuterated standards are consistently supported by experimental data, which demonstrates a statistically significant improvement in both accuracy and precision.

Internal Standard TypeAnalyteMatrixAccuracy (% Bias)Precision (% CV)Reference
Deuterated IS Kahalalide FBiological MatrixCloser to 100%Lower Standard Deviation[3]
Structural Analog IS Kahalalide FBiological MatrixLess AccurateHigher Standard Deviation[3]
Deuterated IS (SIR-d3) SirolimusWhole BloodNot explicitly stated2.7% - 5.7%[1]
Structural Analog IS (DMR) DesmethoxyrapamycinWhole BloodNot explicitly stated7.6% - 9.7%[1]

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards. This table summarizes the improved accuracy and precision observed when using deuterated internal standards compared to structural analogs for the quantification of analytes in biological matrices.

Experimental Protocols

To illustrate the practical application of deuterated standards, the following are detailed methodologies for common bioanalytical workflows.

Protocol 1: Quantitative Analysis of Immunosuppressants in Whole Blood

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.[5][7]

1. Sample Preparation:

  • To 50 µL of a whole blood sample, add the deuterated internal standard solution.[5]
  • Add a protein precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.[5][7]
  • Vortex mix the sample and then centrifuge to pellet the precipitated proteins.[5]
  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • LC Column: C18 column suitable for the separation of immunosuppressants.
  • Mobile Phase and Gradient: A gradient of acetonitrile in water with 0.1% formic acid, optimized for the separation of the target analytes.[5]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

Protocol 2: Quantitative Proteomics Analysis of a Target Protein

This protocol outlines a typical workflow for quantifying a specific protein in a complex biological sample using a deuterated peptide internal standard.

1. Sample Preparation:

  • Protein Digestion: Denature, reduce, and alkylate the proteins in the sample, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.
  • Spiking: Add a known amount of the deuterated peptide internal standard, which corresponds to a target peptide from the protein of interest, to the digested sample.[5]
  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and concentrate the peptides.[5]
  • Elution: Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).[5]
  • Drying and Reconstitution: Dry the eluted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:

  • LC Column: C18 column suitable for peptide separations.[5]
  • Mobile Phase and Gradient: Use a gradient of acetonitrile in water with 0.1% formic acid, optimized for peptide separation.[5]
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
  • Data Acquisition: Use a targeted MS/MS approach (e.g., Parallel Reaction Monitoring - PRM) to monitor the specific transitions for both the native and the deuterated peptide.[5]

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental principle of isotope dilution mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Add Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: General workflow for quantitative analysis using a deuterated internal standard.

isotope_dilution cluster_sample Initial Sample cluster_standard Added Standard cluster_mixed Equilibrated Sample A1 Analyte M1 Analyte A2 Analyte A3 Analyte IS1 Deuterated IS M2 Deuterated IS IS2 Deuterated IS IS3 Deuterated IS MS Mass Spectrometer Measures Ratio of Analyte to IS M1->MS M2->MS M3 Analyte M3->MS M4 Deuterated IS M4->MS M5 Analyte M5->MS M6 Deuterated IS M6->MS

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in bioanalytical assays. The near-identical physicochemical properties of deuterated internal standards to their corresponding analytes make them exceptionally effective at compensating for matrix effects and other sources of analytical variability.[1][3] As demonstrated by comparative data, the use of deuterated internal standards consistently leads to enhanced accuracy and precision, solidifying their position as the gold standard in quantitative bioanalysis.[1][3] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a key step toward ensuring the generation of robust, reliable, and defensible bioanalytical data.

References

Safety Operating Guide

Safe Disposal of Niflumic Acid-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Niflumic Acid-d5, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information, including detailed operational procedures and disposal plans, to ensure the safe management of this compound in a laboratory setting. Adherence to these procedures is critical to protect personnel and the environment.

Hazard Profile and Safety Precautions

Niflumic Acid is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Furthermore, it may have long-lasting harmful effects on aquatic life.[2] Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesGoggles with side-shields.
Hand Protection GlovesCompatible, chemical-resistant gloves.
Body Protection Lab Coat/ClothingProtective laboratory coat.
Respiratory Protection RespiratorUse in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal company.[4]

  • Waste Collection:

    • Collect waste this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for Niflumic Acid.

  • Incineration:

    • The preferred method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This process must be carried out by a licensed and qualified facility to ensure complete destruction and to prevent the release of harmful substances into the environment.

Environmental Protection:

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][3] It is crucial to prevent this chemical from entering soil, surface water, or groundwater systems.[1]

Spill and Contamination Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup:

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[5]

    • For a solution, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Collect all contaminated materials, including cleaning supplies and absorbent materials, in a sealed container and dispose of it as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_container Place in a designated, labeled, and sealed hazardous waste container start->waste_container storage Store in a secure, well-ventilated hazardous waste accumulation area waste_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the contractor contact_ehs->provide_sds incineration Professional incineration with an afterburner and scrubber provide_sds->incineration end Proper Disposal Complete incineration->end

Figure 1. This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Niflumic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Niflumic Acid-d5, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

This compound, like its parent compound, is classified as hazardous. It can be harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation[1][2]. Therefore, stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is the most critical step in mitigating exposure risk. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecific RecommendationsRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of airborne particles, especially when handling the powder outside of a contained system.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin absorption. Gloves should be changed frequently and immediately if contaminated.
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from dust and potential splashes.
Body Protection Laboratory coat or disposable gown, fully buttonedTo protect skin and personal clothing from contamination.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure and ensuring the accuracy of experimental results. The following protocol outlines the key steps for the safe handling of this compound when used as an internal standard in a typical bioanalytical workflow, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Quantification of Niflumic Acid in Plasma using this compound as an Internal Standard

This protocol describes the preparation of a stock solution and its use in a plasma sample preparation for LC-MS analysis.

1. Preparation of this compound Stock Solution:

  • Step 1.1: Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder using an analytical balance. Use appropriate weighing paper or a container.

  • Step 1.2: Dissolution: Transfer the weighed powder to a volumetric flask. Add a suitable solvent (e.g., methanol or dimethyl sulfoxide [DMSO]) to dissolve the compound completely. Sonicate briefly if necessary to ensure full dissolution.

  • Step 1.3: Dilution: Dilute the solution to the final desired concentration with the same solvent to create the stock solution.

  • Step 1.4: Storage: Store the stock solution in a tightly sealed, labeled container at the recommended temperature (typically -20°C or -80°C) and protect it from light[2].

2. Plasma Sample Preparation:

  • Step 2.1: Aliquoting: Thaw frozen plasma samples at room temperature. In a fume hood, aliquot the required volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Step 2.2: Spiking with Internal Standard: Add a precise volume of the this compound stock solution to the plasma sample. This "spiking" ensures a known concentration of the internal standard in each sample.

  • Step 2.3: Protein Precipitation: Add a protein precipitation agent, such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma), to the sample. This step removes proteins that can interfere with the analysis.

  • Step 2.4: Vortexing and Centrifugation: Vortex the mixture thoroughly for several seconds to ensure complete mixing and protein precipitation. Centrifuge the sample at a high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Step 2.5: Supernatant Transfer: Carefully transfer the supernatant (the clear liquid) to a clean tube, being careful not to disturb the protein pellet.

  • Step 2.6: Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume of the mobile phase used for the LC-MS analysis. This step concentrates the analyte and internal standard.

  • Step 2.7: Transfer to Autosampler Vial: Transfer the final reconstituted sample to an autosampler vial for analysis by LC-MS.

G cluster_prep Stock Solution Preparation cluster_sample Plasma Sample Preparation weigh Weigh this compound Powder dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute store Store Stock Solution dilute->store aliquot Aliquot Plasma Sample spike Spike with Internal Standard aliquot->spike precipitate Add Protein Precipitation Agent spike->precipitate vortex Vortex and Centrifuge precipitate->vortex transfer Transfer Supernatant vortex->transfer evaporate Evaporate and Reconstitute transfer->evaporate analyze Transfer to Autosampler Vial for LC-MS evaporate->analyze

Figure 1. Experimental workflow for the preparation of this compound internal standard and subsequent plasma sample processing for LC-MS analysis.

Disposal Plan: Ensuring a Safe and Compliant Laboratory Environment

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container. These items should not be disposed of in regular laboratory trash.
Liquid Waste (e.g., unused stock solution, sample preparations) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain[1].
Contaminated PPE (e.g., gloves, disposable gowns) Place in a designated hazardous waste bag immediately after use.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.